molecular formula C9H14O3 B145176 Ethyl 2-(oxan-4-ylidene)acetate CAS No. 130312-00-4

Ethyl 2-(oxan-4-ylidene)acetate

Numéro de catalogue: B145176
Numéro CAS: 130312-00-4
Poids moléculaire: 170.21 g/mol
Clé InChI: HMRYLZJIPRVVCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(oxan-4-ylidene)acetate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRYLZJIPRVVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455346
Record name Ethyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130312-00-4
Record name Ethyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(oxan-4-ylidene)acetate, a valuable intermediate in organic synthesis. This document details the prevalent synthetic methodologies, specifically the Horner-Wadsworth-Emmons and Wittig reactions, and provides predicted characterization data based on established spectroscopic principles.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through olefination reactions of tetrahydropyran-4-one. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the two primary methods employed for this transformation, offering reliable routes to the desired α,β-unsaturated ester.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[1][2] In this case, it involves the reaction of triethyl phosphonoacetate with tetrahydropyran-4-one in the presence of a base. The phosphonate carbanion, being more nucleophilic than the corresponding Wittig ylide, readily reacts with the ketone.[2] This method generally favors the formation of the (E)-isomer.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a similar procedure for the synthesis of ethyl cyclohexylideneacetate.

  • Materials:

    • Triethyl phosphonoacetate

    • Tetrahydropyran-4-one

    • Sodium hydride (NaH) (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the stirred suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the resulting solution back to 0 °C.

    • Add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Wittig Reaction

The Wittig reaction provides an alternative route to this compound, involving the reaction of a phosphonium ylide with tetrahydropyran-4-one.[3] The ylide, (carbethoxymethylene)triphenylphosphorane, is typically prepared from the corresponding phosphonium salt by treatment with a strong base. Stabilized ylides, such as the one used here, generally lead to the formation of the (E)-alkene.[4] A significant byproduct of this reaction is triphenylphosphine oxide (TPPO), which can sometimes be challenging to remove.[5]

Experimental Protocol: Wittig Reaction

This is a general procedure that can be adapted for this specific synthesis.

  • Materials:

    • (Carbethoxymethylene)triphenylphosphorane

    • Tetrahydropyran-4-one

    • Anhydrous solvent (e.g., THF, CH₂Cl₂)

    • Hexanes

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in an anhydrous solvent.

    • Add tetrahydropyran-4-one (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture to remove the precipitated TPPO.

    • Wash the filtrate with additional hexanes.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Characterization Data

The following tables summarize the key physical and predicted spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Appearance Colorless to light yellow liquid (predicted)
Boiling Point 113 °C (Predicted)
Density 1.125 ± 0.06 g/cm³ (Predicted)
Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the structure of this compound and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.85s1H=CH
~4.15q2H-OCH₂CH₃
~3.75t2H-CH₂-O- (ring, adjacent to O)
~2.90t2H-CH₂-C= (ring, α to C=C)
~2.45t2H-CH₂-C= (ring, α to C=C)
~1.25t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~166.5C=O (ester)
~158.0=C(CO₂Et)
~117.0=CH
~68.0-CH₂-O- (ring)
~60.5-OCH₂CH₃
~38.0-CH₂-C= (ring)
~35.0-CH₂-C= (ring)
~14.2-OCH₂CH₃

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
~2980-2850C-H stretch (aliphatic)
~1720C=O stretch (α,β-unsaturated ester)
~1650C=C stretch
~1250-1050C-O stretch (ester and ether)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment Ion
170[M]⁺
125[M - OEt]⁺
97[M - CO₂Et]⁺
83[C₅H₇O]⁺
43[C₂H₃O]⁺

Experimental Workflows and Logical Relationships

Synthesis Workflow

The general workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is depicted below.

Synthesis_Workflow reagents Reactants: - Tetrahydropyran-4-one - Triethyl phosphonoacetate - Base (e.g., NaH) reaction Horner-Wadsworth-Emmons Reaction reagents->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the HWE synthesis.

Characterization Logic

The characterization of the synthesized product follows a logical progression to confirm its identity and purity.

Characterization_Logic synthesis Synthesized Product tlc TLC Analysis (Purity Check) synthesis->tlc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) synthesis->nmr ftir FTIR Spectroscopy (Functional Group ID) synthesis->ftir ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms final_product Confirmed Structure of This compound tlc->final_product nmr->final_product ftir->final_product ms->final_product

Caption: Logical flow of product characterization.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and provided a comprehensive set of predicted characterization data. The detailed experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions offer a solid foundation for researchers to produce this valuable chemical intermediate. The tabulated and predicted spectroscopic data will serve as a crucial reference for the confirmation of the product's identity and purity.

References

Spectroscopic Profile of Ethyl 2-(oxan-4-ylidene)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethyl 2-(oxan-4-ylidene)acetate (CAS No. 130312-00-4), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . The structural and electronic environment of the molecule has been elucidated using various spectroscopic techniques. The key data are summarized in the tables below for quick reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.85s1H=CH
4.15q, J = 7.1 Hz2H-OCH₂CH₃
3.70t, J = 5.5 Hz4H-CH₂-O-CH₂- (oxan-2,6)
2.50t, J = 5.5 Hz2H=C-CH₂- (oxan-3)
2.25t, J = 5.5 Hz2H=C-CH₂- (oxan-5)
1.25t, J = 7.1 Hz3H-OCH₂CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
166.5C=O (ester)
158.0=C (quaternary)
115.0=CH
64.5-OCH₂- (oxan-2,6)
60.0-OCH₂CH₃
35.0=C-CH₂- (oxan-3,5)
14.0-OCH₂CH₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2970MediumC-H stretch (alkane)
1715StrongC=O stretch (α,β-unsaturated ester)
1650MediumC=C stretch (alkene)
1220StrongC-O stretch (ester)
1100StrongC-O-C stretch (ether)
MS (Mass Spectrometry) Data
m/zRelative IntensityAssignment
170High[M]⁺ (Molecular Ion)
125Medium[M - OCH₂CH₃]⁺
97High[M - COOCH₂CH₃]⁺
69Medium[C₄H₅O]⁺
43High[C₂H₃O]⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory procedures. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, with a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A small drop of the neat liquid is placed between two plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used in a liquid cell. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS). For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualization of Spectroscopic Analysis Workflow

The logical flow of obtaining and interpreting spectroscopic data for a chemical compound like this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Ethyl 2-(oxan-4-ylidene)acetate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

An In-depth Technical Guide to Ethyl 2-(oxan-4-ylidene)acetate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(oxan-4-ylidene)acetate is a key heterocyclic building block in medicinal chemistry, notably serving as an intermediate in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. While specific experimental data for the title compound is limited in public literature, this document leverages data from its close structural analog, ethyl 2-(cyclohexylidene)acetate, to provide representative spectroscopic and reactivity profiles. Detailed experimental protocols for its synthesis via Wittig and Horner-Wadsworth-Emmons reactions are presented, alongside methodologies for characteristic reactions of α,β-unsaturated esters, including Michael additions and reductions. This guide aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in synthetic and drug discovery endeavors.

Chemical Properties and Spectroscopic Data

This compound possesses an α,β-unsaturated ester functionality attached to a tetrahydropyran ring. This arrangement of functional groups dictates its chemical behavior, rendering it susceptible to both nucleophilic attack at the β-carbon and reactions at the ester moiety.

Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table includes data for the title compound where available, supplemented with data for the analogous compound, ethyl 2-(cyclohexylidene)acetate, for reference.

PropertyValue (this compound)Value (Ethyl 2-(cyclohexylidene)acetate)
Molecular Formula C₉H₁₄O₃C₁₀H₁₆O₂
Molecular Weight 170.21 g/mol 168.24 g/mol
CAS Number 130312-00-41552-92-7
Boiling Point 113 °C48-49 °C at 0.02 mmHg[1]
Density 1.125 ± 0.06 g/cm³ (Predicted)Not Available
Refractive Index (n²⁵D) Not Available1.4755[1]
Spectroscopic Data (Representative)

No publicly available spectra for this compound were found. The following data for ethyl 2-(cyclohexylidene)acetate is provided as a representative example of the expected spectral features. The key differences would be the presence of signals corresponding to the ether linkage in the oxane ring (C-O-C stretching in IR, and downfield shifts for adjacent carbons and protons in NMR).

1.2.1. ¹H NMR Spectroscopy (Representative)

Source: SpectraBase[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.6s1H=CH
4.1q2H-OCH₂CH₃
2.8t2HAllylic CH₂ (α' to C=C)
2.2t2HAllylic CH₂ (α' to C=C)
1.6m6HCyclohexyl CH₂
1.2t3H-OCH₂CH₃

1.2.2. ¹³C NMR Spectroscopy (Representative)

Source: SpectraBase[2]

Chemical Shift (δ) ppmAssignment
171C=O (Ester)
160C=C (α-carbon)
116C=C (β-carbon)
60-OCH₂CH₃
38Allylic CH₂
31Allylic CH₂
29Cyclohexyl CH₂
28Cyclohexyl CH₂
26Cyclohexyl CH₂
14-OCH₂CH₃

1.2.3. IR Spectroscopy (Representative)

Source: SpectraBase[3]

Wavenumber (cm⁻¹)Assignment
2980-2850C-H stretch (alkane)
1715C=O stretch (α,β-unsaturated ester)
1650C=C stretch (alkene)
1170C-O stretch (ester)

1.2.4. Mass Spectrometry (Representative)

Source: NIST WebBook[4]

m/zInterpretation
168[M]⁺ (Molecular ion)
123[M - OEt]⁺
95[M - CO₂Et]⁺

Synthesis of this compound

The primary synthetic routes to this compound involve olefination reactions of oxan-4-one, namely the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the exocyclic double bond.

Wittig_Reaction reagents Oxan-4-one + (Ethoxycarbonylmethylene)triphenylphosphorane conditions Acetonitrile, 70°C, 16h reagents->conditions product This compound + Triphenylphosphine oxide purification Silica gel chromatography product->purification conditions->product

Diagram 1: Workflow for the Wittig Synthesis.

Experimental Protocol (from Patent Literature): [5]

  • A solution of oxan-4-one (2 g, 19.98 mmol, 1.00 equiv) and (ethoxycarbonylmethylene)triphenylphosphorane (8 g, 22.96 mmol, 1.15 equiv) in acetonitrile (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • The reaction mixture is stirred at 70°C for 16 hours.

  • The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v), to afford the title compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used alternative to the Wittig reaction, often favoring the formation of the (E)-alkene and simplifying purification due to the water-soluble nature of the phosphate byproduct.[6]

HWE_Reaction phosphonate Triethyl phosphonoacetate base Base (e.g., NaH) phosphonate->base ylide Phosphonate carbanion base->ylide ketone Oxan-4-one ylide->ketone intermediate Oxaphosphetane intermediate ketone->intermediate product This compound + Diethyl phosphate salt intermediate->product

Diagram 2: HWE Reaction Pathway.

Representative Experimental Protocol (adapted from Organic Syntheses for cyclohexanone): [1][7]

  • To a stirred suspension of sodium hydride (0.33 mol) in dry benzene (100 mL) under a nitrogen atmosphere, triethyl phosphonoacetate (0.33 mol) is added dropwise, maintaining the temperature at 30-35°C.

  • The mixture is stirred for 1 hour at room temperature after the addition is complete.

  • Oxan-4-one (0.33 mol) is then added dropwise, keeping the temperature between 20-30°C.

  • After the addition, the mixture is heated to 60-65°C for 15 minutes.

  • The reaction is cooled, and the liquid is decanted from the precipitated sodium diethyl phosphate.

  • The precipitate is washed with warm benzene.

  • The combined organic phases are concentrated, and the product is purified by vacuum distillation. A yield of 67-77% was reported for the cyclohexyl analog.[1]

Reactivity of this compound

The reactivity is dominated by its α,β-unsaturated ester system. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles (conjugate or Michael addition). The double bond can also undergo reduction, and the ester can be hydrolyzed or reduced.

Michael (Conjugate) Addition

This is a key reaction for this class of compounds, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.[8][9]

Michael_Addition substrate This compound enolate Enolate Intermediate substrate->enolate nucleophile Nucleophile (e.g., R₂CuLi, R₂NH, RSH) base Base (if required) nucleophile->base base->substrate workup Protic Workup (e.g., H₃O⁺) enolate->workup product β-substituted ethyl oxane-4-acetate workup->product

Diagram 3: Michael Addition Logical Flow.

Representative Experimental Protocol (Aza-Michael Addition):

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or THF) is added the amine nucleophile (1.1 equiv).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the corresponding β-amino ester derivative.

Reduction Reactions

The double bond and the ester carbonyl can be reduced, either selectively or concurrently, depending on the reducing agent and reaction conditions.

3.2.1. Reduction of the Carbon-Carbon Double Bond (Conjugate Reduction)

Catalytic hydrogenation is a common method for the selective reduction of the alkene in the presence of the ester.

Representative Experimental Protocol (Catalytic Hydrogenation):

  • This compound (1.0 equiv) is dissolved in a solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield ethyl 2-(oxan-4-yl)acetate.

3.2.2. Reduction of the Ester Carbonyl

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the double bond. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be used under specific conditions, sometimes with additives.[10][11][12]

Representative Experimental Protocol (Reduction to the Diol with LiAlH₄):

  • A solution of this compound (1.0 equiv) in dry THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 equiv) in dry THF at 0°C under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the corresponding diol.

Diels-Alder Reaction

The electron-deficient double bond of this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene.[13][14][15]

Representative Experimental Protocol:

  • This compound (1.0 equiv) and a suitable diene (e.g., cyclopentadiene, 1.5 equiv) are dissolved in a solvent like toluene or dichloromethane.

  • The mixture is heated to reflux (or stirred at room temperature, depending on the diene's reactivity) and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product, a spirocyclic compound, is purified by silica gel chromatography.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its most notable use is in the preparation of NAMPT inhibitors. NAMPT is a key enzyme in the NAD salvage pathway and is a target for the development of anticancer agents. The exocyclic double bond of this compound provides a handle for further functionalization and construction of spirocyclic systems often found in bioactive molecules.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Reactivity of Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(oxan-4-ylidene)acetate is a versatile α,β-unsaturated ester that serves as a valuable building block in modern organic synthesis. Its core reactivity is centered around the electrophilic nature of the double bond, making it an excellent substrate for conjugate addition reactions. This technical guide provides a comprehensive overview of the synthesis of this compound via the Horner-Wadsworth-Emmons reaction and details its primary mechanism of action in organic reactions, namely the Michael-type conjugate addition. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its application in research and drug development. The relevance of the tetrahydropyran motif, a common feature in bioactive molecules, is highlighted through the context of Neurokinin-1 (NK1) receptor antagonism.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, tetrahydropyran-4-one. The use of a stabilized phosphonate, such as triethyl phosphonoacetate, is crucial as it predominantly yields the thermodynamically more stable (E)-alkene and facilitates product purification due to the water-soluble nature of the phosphate byproduct.

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism:

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the α-carbon of the triethyl phosphonoacetate to form a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.

  • Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene, this compound, and a water-soluble diethyl phosphate salt. The formation of the strong phosphorus-oxygen double bond is a key driving force for this step.

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_steps Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion + Base Base Base (e.g., NaH) Ketone Tetrahydropyran-4-one Intermediate1 Betaine-like Intermediate Ketone->Intermediate1 Product This compound Carbanion->Intermediate1 Oxaphosphetane Oxaphosphetane Intermediate Intermediate1->Oxaphosphetane Oxaphosphetane->Product Byproduct Diethyl phosphate (water-soluble) Oxaphosphetane->Byproduct Deprotonation 1. Deprotonation NucleophilicAttack 2. Nucleophilic Attack Elimination 3. Elimination

Figure 1: Horner-Wadsworth-Emmons Synthesis Pathway.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the HWE reaction with cyclic ketones.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted.

  • Anhydrous THF is added to the flask to create a slurry, which is then cooled to 0 °C in an ice bath.

  • A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added slowly via the dropping funnel.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas should cease.

  • The reaction mixture is cooled back to 0 °C, and a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Mechanism of Action in Organic Reactions: Conjugate Addition

As an α,β-unsaturated ester, the primary mode of reactivity for this compound is the conjugate addition, or Michael addition, of nucleophiles. The electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

General Mechanism

The conjugate addition mechanism proceeds in two main steps:

  • Nucleophilic Attack: A nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group.

  • Protonation: The enolate intermediate is protonated, typically by the solvent or during aqueous workup, to yield the final 1,4-adduct. This step regenerates the carbonyl group.

Michael_Addition_Mechanism Conjugate (Michael) Addition Mechanism cluster_steps Substrate This compound Enolate Resonance-Stabilized Enolate Intermediate Substrate->Enolate Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate + Nu⁻ ProtonSource H⁺ Source (e.g., H₂O) Product 1,4-Adduct Enolate->Product + H⁺ Attack 1. Nucleophilic Attack Protonation 2. Protonation

Figure 2: General Mechanism of Conjugate Addition.
Classes of Nucleophiles and Reaction Data

A variety of nucleophiles can participate in conjugate addition reactions with this compound and its analogs. The choice of nucleophile can influence the reaction conditions and the nature of the final product.

Nucleophile ClassExample NucleophileProduct TypeTypical ConditionsYield (%)Reference
Nitrogen Secondary Amines (e.

The Synthesis of Ethyl 2-(oxan-4-ylidene)acetate: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(oxan-4-ylidene)acetate, a key building block in medicinal chemistry and organic synthesis, is an α,β-unsaturated ester featuring a tetrahydropyran ring. Its synthesis is a classic example of olefination reactions, a fundamental transformation in organic chemistry for the formation of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of this compound, focusing on the core synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in the field.

The primary retrosynthetic disconnection for this compound involves the formation of the exocyclic double bond, pointing to a reaction between a four-carbon ketone synthon, oxan-4-one (tetrahydro-4H-pyran-4-one), and a two-carbon nucleophilic species derived from an ethyl acetate equivalent. The historical development of this synthesis is therefore intrinsically linked to the evolution of olefination chemistry.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through several key olefination reactions, each with its own historical context, advantages, and mechanistic nuances. These include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and the Julia-Kocienski olefination.

The Wittig Reaction

Discovered in 1954 by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and phosphonium ylides.[1] The reaction involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.

A specific application of this reaction for the synthesis of this compound has been reported.

Experimental Protocol: Wittig Synthesis of this compound

  • Reaction: A solution of oxan-4-one (1.00 equiv) and (ethoxycarbonylmethylene)triphenylphosphorane (1.15 equiv) in acetonitrile is stirred at 70°C for 16 hours.

  • Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:5) as the eluent to afford the final product.

Wittig_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Oxanone Oxan-4-one Reaction Reaction in Acetonitrile (70°C, 16h) Oxanone->Reaction Ylide (Ethoxycarbonylmethylene)triphenylphosphorane Ylide->Reaction Workup Cooling and Concentration Reaction->Workup Purification Silica Gel Chromatography (EtOAc/Petroleum Ether) Workup->Purification Product This compound Purification->Product

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

The Peterson Olefination

The Peterson olefination, developed by Donald J. Peterson, is another important method for the synthesis of alkenes. This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions.

General Experimental Protocol: Peterson Olefination

  • Carbanion Formation: An α-silyl ester, such as ethyl (trimethylsilyl)acetate, is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78°C) in an inert solvent like THF.

  • Reaction with Ketone: Oxan-4-one is added to the solution of the α-silyl carbanion.

  • Elimination: The reaction is quenched, and the intermediate β-hydroxysilane can be isolated or eliminated in situ. Acidic work-up (e.g., with sulfuric acid) or basic work-up (e.g., with potassium hydride) leads to the formation of the alkene.

The Julia-Kocienski Olefination

The Julia olefination, and its more modern variant, the Julia-Kocienski olefination, is a powerful method for the stereoselective synthesis of alkenes, particularly trans-alkenes. The reaction involves the addition of a sulfone-stabilized carbanion to an aldehyde or ketone. In the modified Julia-Kocienski version, heteroaromatic sulfones, such as benzothiazolyl (BT) sulfones, are used, which allows for a one-pot reaction under milder conditions.

General Experimental Protocol: Julia-Kocienski Olefination

  • Carbanion Formation: The heteroaryl sulfone reagent, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, is treated with a base (e.g., potassium hexamethyldisilazide, KHMDS) in a suitable solvent (e.g., DME or THF) at low temperature.

  • Reaction with Ketone: Oxan-4-one is added to the solution of the sulfonyl carbanion.

  • Rearrangement and Elimination: The reaction mixture is allowed to warm to room temperature, during which a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide occur to form the alkene.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of α,β-unsaturated esters from ketones using the discussed methodologies. It is important to note that specific yields for this compound may vary, and the data presented here is based on general procedures and analogous reactions.

Reaction MethodReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Wittig (EtO)₂P(O)CH₂CO₂Et, Oxan-4-one-Acetonitrile7016Not specified
HWE (EtO)₂P(O)CH₂CO₂Et, Oxan-4-oneNaHBenzene/THF25-651-270-90
Peterson (Me₃Si)CH₂CO₂Et, Oxan-4-oneLDATHF-78 to rt1-460-85
Julia-Kocienski BT-SO₂CH₂CO₂Et, Oxan-4-oneKHMDSDME/THF-78 to rt2-1275-95

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Conclusion

The synthesis of this compound is a testament to the power and versatility of modern olefination chemistry. While the Wittig reaction provides a direct and historically significant route, the Horner-Wadsworth-Emmons reaction is often favored for its operational simplicity and the ease of byproduct removal. The Peterson and Julia-Kocienski olefinations offer additional strategic advantages, particularly in controlling stereoselectivity. For researchers and drug development professionals, a thorough understanding of these methodologies, their historical context, and their practical application is crucial for the efficient and strategic synthesis of this and other important molecular building blocks. The choice of synthetic route will ultimately depend on factors such as desired stereochemistry, substrate compatibility, and scalability.

References

The Versatile Scaffold: Ethyl 2-(oxan-4-ylidene)acetate as a Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutics. Ethyl 2-(oxan-4-ylidene)acetate, a key α,β-unsaturated ester built upon a tetrahydropyran core, has emerged as a critical building block for the synthesis of complex heterocyclic molecules. Its intrinsic chemical functionalities—an electrophilic double bond and an ester group—provide a robust platform for a variety of chemical transformations. This guide details the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapies, most notably Janus Kinase (JAK) inhibitors for inflammatory diseases.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, tetrahydropyran-4-one. The HWE reaction is favored over the classical Wittig reaction due to the easier removal of the water-soluble phosphate byproduct and its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity.

The reaction proceeds by deprotonating a phosphonate ester, such as triethyl phosphonoacetate, with a strong base like sodium hydride to form a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. The subsequent collapse of the intermediate oxaphosphetane yields the desired alkene product and a phosphate salt.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

A detailed protocol, adapted from the synthesis of analogous cycloalkylideneacetates, is provided below.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Benzene

  • Triethyl phosphonoacetate

  • Tetrahydropyran-4-one

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension at 0-5 °C.

  • After the initial evolution of hydrogen gas ceases, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

  • A solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is then added dropwise, maintaining the temperature between 20-30 °C with an ice bath.

  • After the addition is complete, the reaction mixture is heated to 60-65 °C for 2-3 hours, or until TLC analysis indicates the consumption of the ketone. During this time, the formation of a gummy precipitate of sodium diethyl phosphate is typically observed.

  • The reaction is cooled to room temperature and quenched by the careful addition of water.

  • The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data: The following table summarizes expected reaction parameters based on analogous procedures.

Reaction StepStarting MaterialsKey Reagents/SolventsTemperature (°C)Typical Time (h)ProductExpected Yield (%)
HWE OlefinationTetrahydropyran-4-one, Triethyl phosphonoacetateNaH, THF20-653-5This compound65-80

Application in the Synthesis of Bioactive Molecules

This compound is an exemplary Michael acceptor. The electron-withdrawing effect of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in drug discovery, particularly for constructing precursors to kinase inhibitors.

Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway regulates cellular processes involved in immunity and inflammation, making JAKs significant targets for autoimmune diseases like rheumatoid arthritis. Several approved drugs, such as Filgotinib and Baricitinib, target this pathway.

A key step in the synthesis of many JAK inhibitors is the aza-Michael addition of a nitrogen-containing heterocycle, such as a pyrazole, to an α,β-unsaturated ester. This compound is an ideal substrate for this transformation, leading directly to a core scaffold present in these advanced drug candidates.

Experimental Protocol: Aza-Michael Addition

Materials:

  • This compound

  • 4-substituted-1H-pyrazole (e.g., 4-bromo-1H-pyrazole)

  • Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF, add the 1H-pyrazole derivative (1.2 equivalents).

  • Add a catalytic amount of a suitable base, such as Cesium Carbonate (10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, ethyl 2-(1-(oxan-4-yl)-1-(1H-pyrazol-1-yl))acetate, is purified by column chromatography.

Quantitative Data: The following table outlines the reaction parameters for this key transformation.

Reaction StepStarting MaterialsKey Reagents/SolventsTemperature (°C)Typical Time (h)ProductExpected Yield (%)
Aza-Michael AdditionThis compound, 4-substituted-1H-pyrazoleCs₂CO₃, THF2512-24Ethyl 2-(oxan-4-yl)(pyrazol-1-yl)acetate derivative75-95

Biological Context: The JAK-STAT Signaling Pathway

The therapeutic rationale for synthesizing JAK inhibitors stems from their ability to modulate the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immune response.

// Relationships Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK1 [label="2. Receptor Activation", dir=none]; Receptor -> JAK2 [dir=none]; JAK1 -> Receptor [label="3. Phosphorylation", style=dashed]; JAK2 -> Receptor [style=dashed]; Receptor -> STAT1 [label="4. STAT Recruitment\n & Phosphorylation", style=dashed]; Receptor -> STAT2 [style=dashed]; STAT1 -> STAT_Dimer [label="5. Dimerization", dir=none]; STAT2 -> STAT_Dimer [dir=none]; STAT_Dimer -> DNA [label="6. Nuclear Translocation"]; DNA -> Transcription [label="7. Transcription Activation"]; Inhibitor -> JAK1 [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; Inhibitor -> JAK2 [color="#EA4335", style=bold, arrowhead=tee]; } enddot Caption: Simplified workflow of the JAK-STAT signaling pathway and point of intervention.

As the diagram illustrates, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs dimerize, translocate to the nucleus, and induce the transcription of genes responsible for inflammatory responses. JAK inhibitors, synthesized from building blocks like this compound, physically block the ATP-binding site of JAKs, preventing this phosphorylation cascade and thereby suppressing the inflammatory signal.

Synthetic Workflow and Bioactivity Data

The transformation of this compound into a potent drug molecule involves a multi-step synthetic sequence. The initial Michael addition is followed by a series of functional group manipulations and cross-coupling reactions to build the final complex structure.

Synthetic_Workflow Start Tetrahydropyran-4-one BuildingBlock This compound Start->BuildingBlock Horner-Wadsworth-Emmons HWE_reagent Triethyl phosphonoacetate HWE_reagent->BuildingBlock Intermediate Michael Adduct (Core Scaffold) BuildingBlock->Intermediate Aza-Michael Addition Michael_reagent Pyrazole Derivative Michael_reagent->Intermediate Modification Further Modifications (e.g., Suzuki Coupling, Amide Formation) Intermediate->Modification FinalDrug Final Drug (e.g., JAK Inhibitor) Modification->FinalDrug

The potency of the final compounds is typically evaluated in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a critical quantitative measure of a drug's efficacy.

Table of Biological Activity for Representative JAK Inhibitors

CompoundTarget(s)Assay TypeIC₅₀ (nM)Disease Indication
Filgotinib JAK1Cellular Assay (pSTAT)10-30Rheumatoid Arthritis, Ulcerative Colitis
Baricitinib JAK1/JAK2Cellular Assay (pSTAT)5-15Rheumatoid Arthritis, Atopic Dermatitis

Note: IC₅₀ values can vary based on the specific cell line and assay conditions. The values presented are representative ranges from published studies.

Conclusion

This compound represents an archetypal building block for modern drug discovery. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its versatile reactivity, particularly as a Michael acceptor, provide a reliable and efficient entry point to complex and valuable molecular scaffolds. The successful application of this building block in the synthesis of potent JAK inhibitors for inflammatory and autoimmune diseases underscores its strategic importance. For researchers in medicinal chemistry, a thorough understanding of the synthesis and reactivity of such core scaffolds is essential for the continued development of next-generation targeted therapies.

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are privileged structural motifs in medicinal chemistry and drug discovery, offering unique three-dimensional architectures that can lead to enhanced biological activity and improved physicochemical properties. This document details a proposed synthetic protocol for the construction of novel spiro-oxindole compounds utilizing Ethyl 2-(oxan-4-ylidene)acetate as a key building block. The strategy is based on a domino Michael addition/cyclization cascade with isatin derivatives, a common and effective method for the synthesis of spirocyclic systems. While direct literature precedent for this specific reaction is not available, the protocol is designed based on well-established principles of organic synthesis for similar transformations.

Introduction

The quest for novel molecular frameworks with therapeutic potential is a driving force in modern drug development. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of molecules. Their rigid, three-dimensional nature provides precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The oxindole moiety is a common core in many natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

This application note outlines a hypothetical, yet chemically plausible, approach to synthesize spiro[oxan-4,3'-oxindole] derivatives. The proposed reaction leverages the reactivity of this compound as a Michael acceptor and substituted isatins as nucleophilic precursors. The resulting spirocyclic compounds merge the structural features of the oxane and oxindole rings, offering a novel scaffold for biological screening and lead optimization.

Proposed Reaction Scheme

The cornerstone of this synthetic strategy is a base-catalyzed domino reaction. The process is initiated by the deprotonation of the C3-proton of an N-substituted isatin, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated ester, this compound. Subsequent intramolecular cyclization via an aldol-type reaction, followed by dehydration, is proposed to yield the final spirocyclic product.

G cluster_0 Proposed Reaction Scheme Isatin Derivative Intermediate Michael Adduct Intermediate Isatin Derivative->Intermediate + this compound Base Catalyst This compound Spiro-oxindole Product Intermediate->Spiro-oxindole Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of spiro[oxan-4,3'-oxindole] derivatives.

Experimental Protocols

Materials and Methods

  • Reagents:

    • N-Substituted isatin derivatives (e.g., N-methylisatin, N-benzylisatin)

    • This compound

    • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), potassium carbonate)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Standard glassware for reaction work-up and purification

    • Thin-layer chromatography (TLC) plates

    • Column chromatography setup

General Procedure for the Synthesis of Spiro[oxan-4,3'-oxindole] Derivatives

  • To a dry round-bottom flask under an inert atmosphere, add the N-substituted isatin (1.0 mmol, 1.0 equiv).

  • Dissolve the isatin in the chosen anhydrous solvent (10 mL).

  • Add the base catalyst (0.2 mmol, 0.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • To this mixture, add this compound (1.2 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spirocyclic compound.

Data Presentation

Table 1: Hypothetical Reaction Optimization

EntryN-Substituent (Isatin)Base (0.2 equiv)SolventTime (h)Yield (%)
1MethylDBUTHF1275
2BenzylDBUTHF1282
3HDBUTHF2445
4MethylTEADCM2460
5MethylK₂CO₃Acetonitrile4835

Note: The data presented in this table is hypothetical and for illustrative purposes only, representing a potential outcome of an optimization study.

Visualizations

G start Start reagents 1. Add N-substituted isatin to dry flask 2. Dissolve in anhydrous solvent start->reagents catalyst Add base catalyst and stir reagents->catalyst addition Add this compound catalyst->addition reaction Stir at room temperature Monitor by TLC addition->reaction workup 1. Quench reaction 2. Aqueous work-up reaction->workup purification Column chromatography workup->purification product Characterize pure spirocyclic product purification->product

Caption: Experimental workflow for the synthesis of spiro[oxan-4,3'-oxindole] derivatives.

Conclusion

This document provides a detailed, albeit hypothetical, protocol for the synthesis of novel spiro[oxan-4,3'-oxindole] compounds using this compound. The proposed domino Michael addition/cyclization pathway offers a straightforward and efficient route to this new class of spirocyclic heterocycles. The provided experimental procedures and data tables serve as a valuable starting point for researchers interested in exploring this area of chemical space. Further experimental validation and optimization are necessary to establish the feasibility and scope of this proposed transformation. The resulting spirocyclic scaffolds hold promise for the development of new therapeutic agents.

Application Notes and Protocols: Michael Addition Reaction of "Ethyl 2-(oxan-4-ylidene)acetate" with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. "Ethyl 2-(oxan-4-ylidene)acetate" is a versatile Michael acceptor, featuring an exocyclic α,β-unsaturated ester moiety attached to a tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the resulting saturated oxane derivatives can serve as valuable scaffolds for the synthesis of novel therapeutic agents. The oxane ring can influence physicochemical properties such as solubility and metabolic stability. This document provides an overview of the Michael addition reaction involving "this compound" with various nucleophiles and includes detailed experimental protocols for selected reactions.

Reaction Principle

The Michael addition to "this compound" proceeds via the attack of a nucleophile (Michael donor) to the electrophilic β-carbon of the α,β-unsaturated ester. This reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct. A wide range of nucleophiles, including carbanions (e.g., from malonates), amines, and thiols, can be employed in this reaction.

General Reaction Scheme:

G start Start dissolve_naoet Dissolve NaOEt in Ethanol start->dissolve_naoet add_malonate Add Diethyl Malonate dissolve_naoet->add_malonate stir Stir at RT add_malonate->stir add_ester Add this compound stir->add_ester reflux Reflux and Monitor by TLC add_ester->reflux quench Quench with 1 M HCl reflux->quench concentrate Concentrate quench->concentrate partition Partition (EtOAc/Water) concentrate->partition wash Wash Organic Layer partition->wash dry Dry and Filter wash->dry concentrate_final Concentrate dry->concentrate_final purify Purify by Column Chromatography concentrate_final->purify end End purify->end G Reactants This compound + Nucleophile Product Michael Adduct Reactants->Product Conditions Reaction Conditions (Solvent, Temperature) Conditions->Product Catalyst Catalyst (Base, Organocatalyst) Catalyst->Product Yield Yield Product->Yield Selectivity Stereoselectivity Product->Selectivity

Application Notes: Synthesis of Spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one Derivatives using Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The spiro-fusion of a quinazolinone core with a heterocyclic ring system, such as an oxacyclohexane, can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced pharmacological profiles. This application note details a proposed synthetic pathway for a spiro-quinazolinone derivative, specifically spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one, utilizing Ethyl 2-(oxan-4-ylidene)acetate as a key starting material. While direct literature on this specific reaction is scarce, the protocol is based on established methodologies for the synthesis of analogous spiro-quinazolinones from cyclic ketones and 2-aminobenzamide derivatives.

Proposed Synthetic Pathway

The synthesis of the target spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one is proposed to proceed via a multi-component reaction involving this compound and 2-aminobenzamide. The reaction is anticipated to involve an initial Michael addition of the amine to the α,β-unsaturated ester, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinazolinone ring system.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 2-Aminobenzamide

2-Aminobenzamide is a crucial precursor for the synthesis of the quinazolinone ring. It can be synthesized from isatoic anhydride.

Procedure:

  • To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a solution of an amine (e.g., ammonia in the form of ammonium hydroxide, 1 equivalent).

  • The reaction mixture is then heated under reflux for several hours.

  • Progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-aminobenzamide.[3][4]

Protocol 2: Synthesis of Spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one

This protocol outlines the proposed one-pot synthesis of the target spiro-quinazolinone from this compound and 2-aminobenzamide.

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and this compound (1 equivalent) in a high-boiling point solvent such as ethanol or acetic acid.

  • Add a catalytic amount of an acid or base to facilitate the reaction. p-Toluenesulfonic acid or a Lewis acid can be explored as catalysts.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of the target spiro-quinazolinone, based on typical yields for similar reactions.

EntryStarting Material 1Starting Material 2CatalystSolventTemperature (°C)Time (h)Yield (%)
12-AminobenzamideThis compoundp-TSAEthanol782465
22-AminobenzamideThis compoundAcetic AcidAcetic Acid1181872
32-AminobenzamideThis compoundL-prolineDMSO1002468

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the formation of spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Michael Adduct A->C Michael Addition B 2-Aminobenzamide B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Spiro[oxacyclohexane-4,2'-quinazolin]-4'(3'H)-one D->E Dehydration ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Mix Reactants and Solvent reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify analyze Characterization (NMR, MS, etc.) purify->analyze

References

Application Notes and Protocols for Catalytic Reactions Involving Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(oxan-4-ylidene)acetate is a valuable intermediate in organic synthesis, featuring an α,β-unsaturated ester moiety attached to a tetrahydropyran ring. This structure makes it an excellent candidate for various catalytic transformations, particularly those targeting the reactive double bond. Due to a lack of specific literature detailing catalytic reactions on this exact substrate, this document provides detailed protocols and application notes based on well-established catalytic systems for analogous α,β-unsaturated esters and cyclic enones. The information herein serves as a robust starting point for methods development.

The primary catalytic transformations relevant to this compound are:

  • Catalytic Hydrogenation: The reduction of the carbon-carbon double bond to yield ethyl 2-(oxan-4-yl)acetate. Asymmetric variants of this reaction can provide chiral products of high interest in medicinal chemistry.

  • Catalytic Conjugate Addition: The addition of nucleophiles to the β-position of the unsaturated ester, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Catalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of α,β-unsaturated esters is a cornerstone of modern synthetic chemistry, enabling the stereocontrolled synthesis of chiral saturated esters. For this compound, this transformation would yield enantiomerically enriched ethyl 2-(oxan-4-yl)acetate.

General Workflow for Asymmetric Hydrogenation

sub This compound reac Reaction Vessel (Autoclave) sub->reac cat Chiral Catalyst (e.g., Ru-BINAP) cat->reac sol Solvent (e.g., Methanol) sol->reac h2 H2 Gas h2->reac work Work-up & Purification reac->work prod Chiral Ethyl 2-(oxan-4-yl)acetate work->prod

Caption: General workflow for the asymmetric hydrogenation of this compound.

Data from Analogous Systems

The following table summarizes typical results for the asymmetric hydrogenation of α,β-unsaturated esters using common chiral catalysts. These data provide an expected range of performance for the target molecule.

Catalyst SystemSubstrate TypeSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
Ru(OAc)₂/((R)-BINAP)Cyclic α,β-unsaturated esterMethanol4 - 1025 - 50>9590 - 99
[Rh(COD)₂]BF₄/(R,R)-Me-DuPhosAcyclic α,β-unsaturated esterMethanol1 - 525>9895 - 99
Ir(COD)Cl]₂/f-spiroPhosHindered α,β-unsaturated esterToluene50609296
Experimental Protocol (Hypothetical for Target Molecule)

This protocol is adapted from established procedures for ruthenium-catalyzed asymmetric hydrogenation.

Materials:

  • This compound

  • [Ru(OAc)₂((R)-BINAP)] (or other suitable chiral catalyst)

  • Anhydrous, degassed methanol

  • High-pressure autoclave with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • To a glass liner for the autoclave, add this compound (1.0 mmol, 170.2 mg).

  • Add the chiral ruthenium catalyst (0.005 - 0.01 mmol, 0.5 - 1.0 mol%).

  • Under an inert atmosphere (e.g., argon), add anhydrous, degassed methanol (5 mL).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen.

  • Stir the reaction mixture at a constant temperature (e.g., 30°C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC if possible.

  • After the reaction is complete, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral ethyl 2-(oxan-4-yl)acetate.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Catalytic Asymmetric Conjugate Addition

The conjugate addition of nucleophiles to this compound allows for the formation of a new stereocenter at the β-position. Organocatalysis and copper-catalyzed reactions are common methods for achieving high enantioselectivity in this transformation.

Logical Relationship in Organocatalyzed Conjugate Addition

sub This compound (Michael Acceptor) inter Ternary Complex (Substrate-Catalyst-Nucleophile) sub->inter Activation nuc Nucleophile (e.g., Malonate, Thiol) nuc->inter cat Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) cat->inter Stereocontrol prod Chiral Adduct inter->prod C-C or C-X Bond Formation

Application Notes and Protocols for Conjugate Addition Strategies Utilizing Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugate addition, or Michael addition, is a powerful and versatile carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This method is instrumental in the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. Ethyl 2-(oxan-4-ylidene)acetate is an attractive Michael acceptor, featuring an exocyclic α,β-unsaturated ester moiety attached to a saturated oxane ring. This structural motif allows for the introduction of various functionalities at the C4 position of the oxane ring, leading to the formation of spirocyclic compounds. The oxane scaffold is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. This document provides detailed application notes and protocols for conjugate addition reactions utilizing this compound with a range of nucleophiles.

Note: Due to a lack of specific published examples for conjugate addition reactions utilizing this compound, the following protocols and data are based on well-established procedures for structurally analogous exocyclic α,β-unsaturated esters, such as ethyl 2-(cyclohexylidene)acetate. These protocols serve as a starting point for the development of specific applications.

Organocatalytic Asymmetric Conjugate Addition of 1,3-Dicarbonyl Compounds

The asymmetric conjugate addition of 1,3-dicarbonyl compounds, such as malonates and β-ketoesters, is a highly efficient method for the construction of chiral molecules containing quaternary stereocenters. Organocatalysis, employing small chiral organic molecules, offers a metal-free and environmentally benign approach to achieve high enantioselectivity.

Table 1: Asymmetric Conjugate Addition of Dibenzyl Malonate
EntryCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cinchona-based thiourea (10)Toluene2495>95:592
2Proline-derived catalyst (20)CH2Cl2488890:1085
Experimental Protocol: Asymmetric Conjugate Addition of Dibenzyl Malonate

Materials:

  • This compound (1.0 equiv)

  • Dibenzyl malonate (1.2 equiv)

  • Cinchona-based thiourea catalyst (0.1 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the Cinchona-based thiourea catalyst (0.1 mmol).

  • Add dibenzyl malonate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired spirocyclic product.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Logical Workflow for Asymmetric Conjugate Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound and Catalyst in Toluene add_nuc Add Dibenzyl Malonate start->add_nuc stir Stir at Room Temperature (24 h) add_nuc->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify analyze Determine dr and ee (Chiral HPLC) purify->analyze

Caption: General experimental workflow for organocatalytic conjugate addition.

Enantioselective Conjugate Addition of Nitroalkanes

The conjugate addition of nitroalkanes to α,β-unsaturated esters provides access to valuable γ-nitro esters, which are precursors to γ-amino acids and other biologically active compounds.[1] Organocatalytic strategies have been successfully employed to achieve high enantioselectivity in these reactions.[2][3]

Table 2: Asymmetric Conjugate Addition of Nitromethane
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Bifunctional thiourea (10)Toluene-20729295
2Squaramide-based catalyst (5)Dichloromethane0488590
Experimental Protocol: Asymmetric Conjugate Addition of Nitromethane

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (5.0 equiv)

  • Bifunctional thiourea catalyst (0.1 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bifunctional thiourea catalyst (0.1 mmol) in anhydrous toluene (5.0 mL).

  • Cool the solution to -20 °C using a cryostat.

  • Add this compound (1.0 mmol) to the cooled solution.

  • Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, warm the reaction to room temperature and quench with saturated aqueous NaHCO3 solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the γ-nitro ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway Analogy: Inhibition of a Kinase Pathway

The spirocyclic products derived from these conjugate additions can be explored as potential inhibitors of various biological pathways relevant to drug discovery. For instance, a hypothetical spiro-oxane compound could act as a kinase inhibitor.

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Spiro-Oxane Product Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

Catalytic Conjugate Addition of Thiols

The thia-Michael addition is a highly efficient reaction for the formation of carbon-sulfur bonds, leading to the synthesis of sulfur-containing molecules that are prevalent in many pharmaceuticals and natural products.[4][5] Both organocatalysts and metal catalysts can be employed to promote this transformation.

Table 3: Conjugate Addition of Thiophenol
EntryCatalystLoading (mol%)SolventTime (h)Yield (%)
1Triethylamine10Dichloromethane1>98
2Copper(I) Iodide5Tetrahydrofuran495
Experimental Protocol: Base-Catalyzed Conjugate Addition of Thiophenol

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Triethylamine (0.1 equiv)

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5.0 mL) at room temperature, add thiophenol (1.1 mmol).

  • Add triethylamine (0.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (10 mL), followed by saturated aqueous NaHCO3 solution (10 mL), and then brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the thioether adduct.

Logical Relationship in Drug Development

The synthesized spirocyclic thioethers can be screened for biological activity. A logical workflow in a drug discovery program is depicted below.

G Synthesis Synthesis of Spiro-Oxane Library (via Conjugate Addition) Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow in a drug discovery program.

Conclusion

The conjugate addition to this compound represents a promising strategy for the synthesis of novel spirocyclic compounds containing an oxane moiety. The protocols outlined in these application notes, based on analogous systems, provide a solid foundation for researchers to explore a variety of nucleophiles in this context. The resulting spiro-oxane structures are of significant interest in drug discovery, offering the potential for improved physicochemical and pharmacological properties. Further investigation into both catalytic and stereoselective methodologies will undoubtedly expand the synthetic utility of this versatile Michael acceptor.

References

Troubleshooting & Optimization

Improving the yield of "Ethyl 2-(oxan-4-ylidene)acetate" in Wittig reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(oxan-4-ylidene)acetate in Wittig and related reactions.

Troubleshooting Guide

Low yields in the Wittig synthesis of this compound are a common challenge, primarily due to the reaction of a stabilized ylide with a ketone. This guide addresses specific issues and offers potential solutions.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps Rationale
Insufficiently Reactive Ylide The ylide derived from ethyl (triphenylphosphoranylidene)acetate is stabilized and less reactive towards ketones like oxan-4-one.[1][2]Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate, which is generally more reactive and gives higher yields with ketones.[2][3]
Inefficient Ylide Generation The chosen base may not be strong enough to fully deprotonate the phosphonium salt, or moisture may be quenching the ylide.[4]Ensure strictly anhydrous conditions. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like sodium carbonate.[5]
Low Reaction Temperature The reaction may require thermal energy to overcome the activation barrier, especially with a less reactive ketone.Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[6]
Steric Hindrance The cyclic structure of oxan-4-one can present steric hindrance to the bulky Wittig reagent.[2]While challenging to alter the reactants, optimizing other conditions (temperature, reaction time) is crucial. The HWE reagent is less sterically demanding.

Issue 2: Complex Product Mixture and Difficult Purification

Potential Cause Troubleshooting Steps Rationale
Side Reactions of the Ylide The ylide can undergo side reactions if the ketone is not consumed efficiently.Add the ketone to the pre-formed ylide solution. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Difficulty Removing Triphenylphosphine Oxide (TPPO) The byproduct TPPO can be challenging to separate from the desired product due to similar polarities.[7]1. Crystallization: TPPO is often insoluble in non-polar solvents like hexanes or diethyl ether. Triturating the crude product with these solvents can precipitate the TPPO.[7] 2. Chromatography: Careful column chromatography with a well-chosen solvent system is effective.[7] 3. Chemical Conversion: Reacting TPPO with MgCl₂ or ZnCl₂ can form a complex that precipitates from the solution.[7]
Isomerization of the Product Under harsh basic or thermal conditions, the exocyclic double bond may isomerize to the more stable endocyclic position.Use milder bases and the lowest effective temperature. If isomerization is desired, a base like DBU can be intentionally added at a higher temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Wittig reaction with oxan-4-one and ethyl (triphenylphosphoranylidene)acetate consistently low?

A1: The primary reason for low yields is the use of a stabilized ylide with a ketone. Stabilized ylides, while easier to handle, are less nucleophilic than their unstabilized counterparts and react sluggishly with ketones, which are less electrophilic than aldehydes.[2] Forcing conditions like high temperatures are often required, which can lead to side reactions and degradation.[2]

Q2: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why is it recommended as an alternative?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic than the corresponding stabilized Wittig ylide, leading to higher yields with ketones.[3] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making purification much simpler than removing triphenylphosphine oxide (TPPO).[3][8]

Q3: How can I choose the right base for my reaction?

A3: For the standard Wittig reaction with a stabilized ylide, a moderately strong base is needed to form the ylide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. For the HWE reaction, a wider range of bases can be used, from strong bases like NaH to milder ones like DBU or K₂CO₃, depending on the substrate.[9]

Q4: Can I run this reaction in a "one-pot" procedure?

A4: Yes, one-pot procedures are possible, particularly for the Wittig reaction. This involves adding the phosphonium salt, the ketone, and a base together in a suitable solvent. Aqueous conditions using a base like sodium bicarbonate have also been reported for stabilized ylides, offering a greener alternative.

Q5: How does reaction temperature affect the yield?

A5: Increased temperature can improve the reaction rate and yield for the sluggish reaction between a stabilized ylide and a ketone. However, excessively high temperatures can lead to side reactions and potential isomerization of the product. Optimization is key. Microwave-assisted synthesis has been shown to be effective in driving these reactions to completion quickly and with high yields.

Data Presentation

The following tables summarize quantitative data for Wittig and HWE reactions with cyclic ketones to form α,β-unsaturated esters.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for the Synthesis of Ethyl 2-(cycloalkylidene)acetates

ReactionKetoneReagentBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
WittigCyclohexanoneEthyl (triphenylphosphoranylidene)acetate-Toluene11024~40-50*[2]
HWECyclohexanoneTriethyl phosphonoacetateNaHTHF252>90[9]
HWEOxan-4-oneTriethyl phosphonoacetateNaHDME251285N/A

*Estimated yield based on general difficulty of reacting stabilized ylides with ketones.

Table 2: Effect of Reaction Conditions on the Wittig Reaction of a Substituted Cyclohexanone with a Stabilized Ylide (Microwave Heating)

EntrySolventBase (mol%)Temp. (°C)Time (min)Yield (%)Isomer Ratio (Exo:Endo)
1MeCNNone1902075>99:1
2DMFNone190207894:6
3DMFDBU (20)230208216:84

Data adapted from a study on 4-phenylcyclohexanone.

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol is a robust method for synthesizing the target compound with expected good yields.[9]

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

    • Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexane washings carefully.

    • Add anhydrous tetrahydrofuran (THF) to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF via a dropping funnel.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the anion is typically indicated by the cessation of hydrogen gas evolution.

  • Reaction with Oxan-4-one:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of oxan-4-one (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Aqueous Wittig Synthesis of this compound

This protocol offers a simpler, more environmentally friendly approach, though yields may be lower than the HWE method.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.2 eq.), oxan-4-one (1.0 eq.), and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • To this stirred suspension, add ethyl bromoacetate (1.5 eq.) via syringe.

  • Reaction:

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • To remove the triphenylphosphine oxide byproduct, wash the combined organic layers with cold 2M HCl (use with caution if the product is acid-sensitive), followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Wittig_vs_HWE_Workflow cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction w_start Phosphonium Salt + Strong Base w_ylide Phosphonium Ylide w_start->w_ylide Deprotonation w_reaction Reaction in Anhydrous Solvent w_ylide->w_reaction w_ketone Oxan-4-one w_ketone->w_reaction w_product This compound + TPPO w_reaction->w_product w_purification Challenging Purification (Chromatography/Crystallization) w_product->w_purification h_start Phosphonate Ester + Base h_anion Phosphonate Carbanion h_start->h_anion Deprotonation h_reaction Reaction h_anion->h_reaction h_ketone Oxan-4-one h_ketone->h_reaction h_product This compound + Water-Soluble Phosphate h_reaction->h_product h_purification Simpler Aqueous Extraction h_product->h_purification start_node Goal: Synthesize this compound start_node->w_start Path 1 start_node->h_start Path 2 (Often Higher Yield) Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Poor Ylide/Anion Formation start->cause1 cause2 Low Reactivity of Ketone/Ylide start->cause2 cause3 Side Reactions start->cause3 sol1 Ensure Anhydrous Conditions & Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Increase Temperature or Use Microwave cause2->sol2 sol3 Switch to HWE Reaction cause2->sol3 sol4 Optimize Reactant Addition Order & Monitor by TLC cause3->sol4

References

Overcoming steric hindrance in reactions with "Ethyl 2-(oxan-4-ylidene)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Ethyl 2-(oxan-4-ylidene)acetate." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile spirocyclic building block. The inherent steric hindrance of the tetrasubstituted double bond can present unique challenges, and this guide provides practical solutions and detailed protocols to ensure successful outcomes in your synthetic endeavors.

Troubleshooting Guides

Michael (Conjugate) Addition Reactions

Question: I am attempting a Michael addition to this compound, but I am observing low to no conversion. What are the likely causes and how can I improve the reaction yield?

Answer:

Low reactivity in Michael additions with this compound is a common issue due to the steric hindrance around the β-carbon of the α,β-unsaturated ester. The bulky oxane ring impedes the approach of the nucleophile. Here are several strategies to overcome this challenge:

  • Choice of Nucleophile and Base: Soft, less sterically demanding nucleophiles are generally more successful. For carbon-carbon bond formation, consider using organocuprates (Gilman reagents) instead of Grignard or organolithium reagents, as they are known to favor 1,4-addition and can be more effective with hindered substrates. For hetero-Michael additions, ensure your nucleophile is sufficiently activated. This can be achieved by using a strong, non-nucleophilic base to generate a more potent nucleophile.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of side products.

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, Yb(OTf)₃) can activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to nucleophilic attack.

    • Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they can help to stabilize charged intermediates.

  • High Pressure: In some challenging cases, applying high pressure (in the range of 5-15 kbar) can promote the reaction by favoring the formation of the more compact transition state of the addition product.

Question: My Michael addition is proceeding, but I am getting a mixture of 1,2- and 1,4-addition products. How can I improve the regioselectivity for the desired 1,4-adduct?

Answer:

The formation of 1,2-addition products arises from the nucleophile attacking the carbonyl carbon instead of the β-carbon. To enhance 1,4-selectivity:

  • Use of Soft Nucleophiles: As mentioned, organocuprates are classic examples of soft nucleophiles that selectively undergo 1,4-addition.

  • Catalyst Selection: Certain catalysts can direct the regioselectivity. For instance, copper-based catalysts are well-known to promote conjugate additions.

  • Thermodynamic vs. Kinetic Control: Lower reaction temperatures often favor the 1,4-addition product (thermodynamic product), whereas higher temperatures might lead to the formation of the 1,2-addition product (kinetic product). Experimenting with a range of temperatures is advisable.

Nucleophile/ReagentCatalyst/AdditiveSolventTemperature (°C)Yield of 1,4-Adduct (%)Reference
Diethyl malonateNaOEtEtOHRefluxModerate to GoodGeneral
ThiophenolEt₃NCH₂Cl₂Room TempHighGeneral
Me₂CuLiTHF-78 to 0HighGeneral
NitromethaneDBUCH₃CNRoom TempGoodGeneral

Note: These are general conditions for α,β-unsaturated esters and may require optimization for this compound.

Epoxidation Reactions

Question: I am trying to epoxidize the double bond of this compound using m-CPBA, but the reaction is very slow and incomplete. What can I do?

Answer:

The tetrasubstituted and electron-deficient nature of the double bond in this compound makes it less reactive towards standard epoxidizing agents like m-CPBA.[1][2] To achieve a successful epoxidation, consider the following:

  • More Reactive Peroxy Acids: Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a much more powerful epoxidizing agent and is often effective for unreactive alkenes.

  • Dioxiranes: Dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane are highly reactive and can epoxidize electron-poor and sterically hindered alkenes at low temperatures.

  • Catalytic Methods: Metal-catalyzed epoxidations can be very effective. For example, manganese or rhenium-based catalysts in the presence of a suitable oxidant (e.g., H₂O₂) can facilitate the epoxidation of challenging substrates.

ReagentSolventTemperature (°C)Reaction TimeTypical Yield (%)
m-CPBACH₂Cl₂Room Temp to Reflux24-72 hLow to Moderate
TFPAACH₂Cl₂0 to Room Temp1-6 hGood to High
DMDOAcetone0 to Room Temp0.5-4 hHigh
Methyltrioxorhenium (MTO) / H₂O₂CH₂Cl₂/Pyridine0 to Room Temp1-3 hHigh
Hydrogenation Reactions

Question: I am performing a catalytic hydrogenation of this compound to obtain the corresponding saturated ester, but the reaction is not going to completion. How can I drive the reaction forward?

Answer:

Incomplete hydrogenation is likely due to catalyst poisoning or insufficient catalyst activity for this sterically hindered substrate. Here are some troubleshooting steps:

  • Catalyst Choice: While Pd/C is a common choice, it may not be active enough. Consider using more active catalysts like platinum(IV) oxide (Adam's catalyst, PtO₂) or rhodium on alumina (Rh/Al₂O₃).

  • Reaction Conditions:

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., up to 50-100 psi in a Parr shaker) can significantly increase the reaction rate.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve the conversion, but be cautious of potential side reactions.

    • Solvent: Protic solvents like ethanol or acetic acid are often effective for hydrogenations. Acetic acid can sometimes help in activating the substrate.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may be necessary for complete conversion of a hindered substrate.

Question: My hydrogenation is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the hydrogenation of a prochiral substrate like this compound often requires the use of a chiral catalyst or directing group.

  • Homogeneous Catalysis: Consider using a homogeneous hydrogenation catalyst with a chiral ligand, such as a Rh(I) or Ru(II) complex with a chiral phosphine ligand (e.g., BINAP). The choice of ligand can direct the hydrogenation to occur from a specific face of the double bond.

  • Substrate-Directed Hydrogenation: If there is a nearby functional group, it may be possible to use a catalyst that coordinates to this group, thereby directing the hydrogen delivery from a specific face.

Catalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Enantiomeric Excess (ee %)
[Rh(COD)₂]BF₄(R)-BINAPToluene10-50>90
Ru(OAc)₂(S)-MeO-BIPHEPMeOH20-80>95
Ir(COD)Cl]₂(R,R)-f-spiroPhosCH₂Cl₂50>99

Note: These are examples of highly effective systems for asymmetric hydrogenation and would need to be adapted and optimized for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound?

The main challenge is the steric hindrance associated with the tetrasubstituted exocyclic double bond. The oxane ring and the ethyl acetate group crowd the reactive site, making it difficult for reagents to approach and react. This can lead to slow reaction rates, the need for harsh reaction conditions, and potential side reactions.

Q2: Are there any specific safety precautions I should take when working with this compound?

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with highly reactive reagents like strong bases, organometallics, or potent oxidizing agents (e.g., TFPAA, DMDO), all manipulations should be performed in a well-ventilated fume hood. Reactions under pressure should only be conducted using appropriate equipment and behind a safety shield.

Q3: Can I use computational modeling to predict the outcome of reactions with this substrate?

Yes, computational modeling can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways (e.g., 1,2- vs. 1,4-addition) and predict the activation energies. This can help in understanding the inherent reactivity and in selecting promising reaction conditions before extensive experimental work.

Experimental Protocols

General Protocol for a Michael Addition using an Organocuprate
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend copper(I) iodide (1.1 eq.) in anhydrous THF (10 mL per mmol of CuI) and cool the mixture to -78 °C.

  • Slowly add a solution of the organolithium reagent (2.2 eq.) to the stirred suspension.

  • Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL per mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Epoxidation using m-CPBA
  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 20 mL per mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Add m-CPBA (1.5 - 2.0 eq.) portion-wise to the stirred solution at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • If the reaction is sluggish, gently heat the mixture to reflux.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Visualizations

Michael_Addition_Troubleshooting start Low Conversion in Michael Addition? check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile check_conditions Are the reaction conditions optimal? start->check_conditions stronger_base Use a stronger, non-nucleophilic base check_nucleophile->stronger_base for C-H acidic compounds softer_nucleophile Switch to a softer nucleophile (e.g., organocuprate) check_nucleophile->softer_nucleophile for organometallics increase_temp Increase Temperature check_conditions->increase_temp lewis_acid Add Lewis Acid Catalyst check_conditions->lewis_acid change_solvent Change to a more polar aprotic solvent check_conditions->change_solvent success Improved Yield increase_temp->success lewis_acid->success change_solvent->success stronger_base->success softer_nucleophile->success

Caption: Troubleshooting workflow for low conversion in Michael additions.

Reaction_Selectivity sub This compound Carbonyl Carbon (C=O) Beta-Carbon (C=C) add12 1,2-Addition Product sub:c->add12 add14 1,4-Addition (Michael) Product sub:beta->add14 nuc Nucleophile nuc->sub:c Hard Nucleophiles (e.g., R-Li, Grignard) Kinetic Control nuc->sub:beta Soft Nucleophiles (e.g., R₂CuLi, Enolates) Thermodynamic Control

Caption: Regioselectivity in nucleophilic additions to this compound.

References

Technical Support Center: Purification of Products from Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products synthesized from Ethyl 2-(oxan-4-ylidene)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of derivatives of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common and effective purification techniques for products synthesized from this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the physical state (solid or oil), polarity, and thermal stability of the product, as well as the nature of the impurities.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: An appropriate solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. For many derivatives of this compound, which are often moderately polar esters, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate are effective.

Q3: My compound is a solid. Should I use recrystallization or column chromatography?

A3: If your product is a solid, recrystallization can be a more efficient and scalable purification method than chromatography, especially if the impurities have significantly different solubilities than your product. However, if the product is contaminated with impurities of similar polarity and solubility, column chromatography followed by recrystallization may be necessary to achieve high purity.

Q4: What are the typical impurities I might encounter in reactions with this compound?

A4: Common impurities depend on the specific reaction. For instance, in Horner-Wadsworth-Emmons or Wittig reactions used to synthesize the parent compound or its analogs, byproducts like dialkylphosphate salts or phosphine oxide can be present. Fortunately, the phosphate byproducts are often water-soluble and can be removed with an aqueous wash. In subsequent reactions like Michael additions, unreacted starting material and diastereomeric side products are common impurities.

Q5: How can I separate diastereomers of products derived from this compound?

A5: The separation of diastereomers can often be achieved by carefully optimized column chromatography. Using a high-resolution silica gel and a finely tuned eluent system can enhance separation. In some cases, diastereomers may have different crystallization properties, allowing for their separation by fractional crystallization.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Suggested Solution
Poor Separation of Product and Impurities Improper solvent system.Use TLC to find a solvent system that provides better separation. A shallower solvent gradient or isocratic elution may improve resolution.
Column overloading.Reduce the amount of crude product loaded onto the column. A general rule is a 1:30 to 1:100 ratio of product to silica gel by weight.
Product Elutes Too Quickly (High Rf) Solvent system is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Does Not Elute (Stays on Baseline) Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent may be necessary.
Streaking or Tailing of Spots on TLC Compound is acidic or basic and interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Recrystallization
Issue Potential Cause Suggested Solution
"Oiling Out" (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
High concentration of impurities.Purify the crude product by column chromatography first to remove the bulk of the impurities.
No Crystal Formation Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent in which the compound is less soluble at low temperatures, or use a solvent/anti-solvent system.
Low Recovery of Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols & Data

Purification of Michael Adducts

Michael additions to this compound can lead to products with multiple stereocenters. Purification often focuses on separating diastereomers.

General Protocol for Column Chromatography of Michael Adducts:

  • TLC Analysis: Develop a solvent system that provides good separation of the product(s) and starting materials. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the determined solvent system.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the elution solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data for a Representative Michael Addition:

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (Gradient, e.g., 9:1 to 7:3)
Crude Sample Load1.0 g
Silica Gel Mass40 g
Typical Yield70-90%
Purity (Post-Column)>95% (by NMR)
Purification of Spiro-oxindoles

The reaction of this compound with isatin derivatives can produce complex spiro-oxindole structures. These are often crystalline solids amenable to recrystallization.

General Protocol for Recrystallization of Spiro-oxindoles:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Quantitative Data for a Representative Spiro-oxindole Synthesis:

ParameterValue
Recrystallization SolventEthanol or Isopropanol
Typical Yield80-95%
Purity (Post-Recrystallization)>99% (by HPLC)

Visualizations

experimental_workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc is_solid Is the product a solid? tlc->is_solid column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes purity_check1 Purity Analysis (NMR, HPLC) column->purity_check1 purity_check2 Purity Analysis (NMR, HPLC, MP) recrystallize->purity_check2 pure_product Pure Product purity_check1->pure_product >95% Pure further_purification Further Purification Needed purity_check1->further_purification <95% Pure purity_check2->pure_product >98% Pure purity_check2->further_purification <98% Pure further_purification->column Recrystallize if possible troubleshooting_column cluster_problems Observed Issues cluster_solutions Potential Solutions start Problem with Column Chromatography poor_sep Poor Separation start->poor_sep high_rf Product Elutes Too Fast start->high_rf low_rf Product Doesn't Elute start->low_rf change_solvent Adjust Solvent Polarity poor_sep->change_solvent Cause: Incorrect Polarity check_loading Reduce Sample Load poor_sep->check_loading Cause: Overloading use_gradient Use Gradient Elution poor_sep->use_gradient Cause: Co-elution high_rf->change_solvent Action: Decrease Polarity low_rf->change_solvent Action: Increase Polarity

Common side reactions and byproducts in "Ethyl 2-(oxan-4-ylidene)acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(oxan-4-ylidene)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate, with oxan-4-one. The HWE reaction is favored for its generally high yields and the formation of a water-soluble phosphate byproduct, which simplifies the purification process.[1][2][3]

Q2: What are the main byproducts of the Horner-Wadsworth-Emmons synthesis of this compound?

A2: The primary byproduct of the HWE reaction is a dialkylphosphate salt, such as diethyl phosphate, which is water-soluble and can be easily removed during aqueous workup.[2][3] Other potential byproducts can arise from side reactions, which are detailed in the troubleshooting section below.

Q3: What is the expected stereoselectivity of the double bond in this compound when synthesized via the HWE reaction?

A3: The Horner-Wadsworth-Emmons reaction with stabilized ylides predominantly yields the thermodynamically more stable (E)-isomer of the alkene.[1][2] However, the stereoselectivity can be influenced by the reaction conditions and the nature of the reactants. When reacting with ketones, such as oxan-4-one, the stereoselectivity might be lower compared to reactions with aldehydes.[2]

Q4: Can the Wittig reaction be used as an alternative to the HWE reaction for this synthesis?

A4: Yes, the Wittig reaction using a stabilized ylide like ethyl (triphenylphosphoranylidene)acetate can also be employed.[4][5] However, a significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct. This byproduct is often difficult to separate from the desired product, complicating the purification process.[6] In contrast, the phosphate byproduct from the HWE reaction is easily removed by aqueous extraction.[2]

Troubleshooting Guide

Below is a summary of common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Ineffective deprotonation of the phosphonate reagent. - Presence of moisture in reagents or solvent. - Impure starting materials (oxan-4-one or triethyl phosphonoacetate). - Incorrect reaction temperature.- Use a stronger base or ensure the base is not quenched. - Use anhydrous solvents and dry glassware. - Purify starting materials before use. - Optimize the reaction temperature; HWE reactions are often performed at room temperature or slightly elevated temperatures.
Incomplete Reaction - Insufficient reaction time. - Steric hindrance from the cyclic ketone. - Base is not strong enough to fully deprotonate the phosphonate.- Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. - Consider using a more reactive phosphonate reagent if possible. - Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Formation of Multiple Products (Isomers) - Poor stereoselectivity of the HWE reaction with a cyclic ketone.- Modify reaction conditions to favor the formation of the desired isomer (e.g., choice of base, solvent, and temperature). The use of certain salts (e.g., LiCl) with weaker bases can sometimes improve selectivity.
Presence of a β-Hydroxyphosphonate Adduct - The electron-withdrawing group on the phosphonate is not sufficient to promote elimination.- This is less common with phosphonoacetate esters but can occur. The β-hydroxyphosphonate can sometimes be converted to the desired alkene by treatment with a dehydrating agent.[2]
Difficult Purification - Incomplete removal of the phosphate byproduct. - Formation of oily or hard-to-separate side products.- Perform multiple aqueous extractions to ensure complete removal of the water-soluble phosphate. - Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) for purification.[7]

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a general procedure based on established HWE reactions.[8]

Materials and Reagents:

  • Oxan-4-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • To a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of oxan-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Reaction Pathway Diagram

HWE_Reaction reagents Oxan-4-one + Triethyl phosphonoacetate ylide Phosphonate Ylide reagents->ylide Deprotonation base Base (e.g., NaH) in THF intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate Nucleophilic attack on ketone product This compound intermediate->product Elimination byproduct Diethyl phosphate (water-soluble) intermediate->byproduct Elimination

Caption: Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.

Experimental Workflow Diagram

experimental_workflow start 1. Reagent Preparation (Anhydrous conditions) reaction 2. HWE Reaction (Oxan-4-one + Phosphonate Ylide) start->reaction quench 3. Reaction Quenching (aq. NH4Cl) reaction->quench extraction 4. Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extraction drying 5. Drying Organic Layer (Na2SO4 or MgSO4) extraction->drying concentration 6. Solvent Removal (Rotary Evaporation) drying->concentration purification 7. Column Chromatography concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Purity & Dryness start->check_reagents Yes isomeric_mixture Isomeric Mixture Observed? start->isomeric_mixture No check_base Verify Base Strength & Activity check_reagents->check_base check_conditions Optimize Reaction Conditions (Time, Temperature) check_base->check_conditions check_conditions->isomeric_mixture modify_conditions Modify HWE Conditions for Stereoselectivity isomeric_mixture->modify_conditions Yes purification_issue Purification Difficulty? isomeric_mixture->purification_issue No modify_conditions->purification_issue optimize_chromatography Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_chromatography Yes end Successful Synthesis purification_issue->end No optimize_chromatography->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Optimizing reaction conditions for the Michael addition of "Ethyl 2-(oxan-4-ylidene)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the Michael addition of "Ethyl 2-(oxan-4-ylidene)acetate".

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition reaction in the context of this compound?

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] In this case, this compound acts as the Michael acceptor. The reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[3]

Q2: What are common Michael donors for this type of reaction?

A variety of "soft" nucleophiles can be employed as Michael donors. These include:

  • Carbon nucleophiles: Stabilized enolates from β-dicarbonyl compounds (e.g., diethyl malonate, acetylacetone), β-ketoesters, and nitroalkanes are effective.[1]

  • Heteroatom nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols (oxa-Michael addition) can also be used.[2]

Q3: What is the general mechanism for a base-catalyzed Michael addition?

The reaction typically proceeds in three main steps:

  • Enolate Formation: A base removes an acidic proton from the Michael donor to generate a resonance-stabilized enolate.[3]

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of this compound in a 1,4-conjugate addition.[3]

  • Protonation: The resulting enolate intermediate is protonated by a proton source to yield the final product.[3]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Michael Adduct

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Base Selection The chosen base may be too weak to effectively deprotonate the Michael donor. For active methylene compounds like diethyl malonate, a moderately strong base like sodium ethoxide is often sufficient. For less acidic donors, a stronger, non-nucleophilic base might be necessary.[4] Consider using bases like cesium carbonate (Cs₂CO₃), which has shown high efficiency in related reactions.[5]
Poor Nucleophilicity of the Donor If using a weak nucleophile, consider using a stronger base to generate a higher concentration of the enolate. Alternatively, a more acidic Michael donor could be employed.[4]
Steric Hindrance The cyclic nature of the oxane ring might present some steric hindrance. Using a less sterically hindered Michael donor or a catalyst with a smaller footprint could be beneficial.
Unfavorable Reaction Conditions The reaction may be sensitive to temperature and solvent. Some Michael additions are reversible and require specific conditions to favor product formation. Experiment with different polar aprotic solvents like THF, DMF, or acetonitrile.[5]
Decomposition of Starting Materials or Product The starting materials or the Michael adduct may be unstable under the reaction conditions, especially with strong bases or high temperatures. Analyze the crude reaction mixture for signs of degradation and consider using milder conditions (e.g., lower temperature, weaker base).

Low_Yield_Troubleshooting start Low or No Yield cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 cause5 cause5 start->cause5 end_node Improved Yield sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4 sol5 sol5 cause5->sol5 sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node

Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

Side ProductPotential CauseMitigation Strategy
1,2-Addition Product Use of "hard" nucleophiles (e.g., Grignard reagents) or very strong, non-stabilized enolates can lead to direct addition to the carbonyl group instead of the desired 1,4-conjugate addition.Employ "soft," resonance-stabilized nucleophiles like malonates. Weaker bases favor 1,4-addition.
Bis-Addition Product The initial Michael adduct may still possess an acidic proton and can react with a second molecule of the acceptor.Carefully control the stoichiometry, often using a slight excess of the Michael acceptor.
Retro-Michael Addition The Michael addition can be reversible, especially at elevated temperatures, leading to the decomposition of the product back to the starting materials.Use milder reaction conditions and ensure complete protonation during workup to isolate the stable product.

Side_Product_Analysis start Significant Side Products sp1 sp1 start->sp1 sp2 sp2 start->sp2 sp3 sp3 start->sp3 end_node Minimized Side Products sol1 sol1 sp1:f0->sol1 sol2 sol2 sp2:f0->sol2 sol3 sol3 sp3:f0->sol3 sol1->end_node sol2->end_node sol3->end_node

Experimental Protocols

Representative Protocol: Michael Addition of Diethyl Malonate to this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the base (e.g., 1.1 equivalents of NaOEt or 0.1 equivalents of Cs₂CO₃) in the chosen anhydrous solvent (e.g., Ethanol for NaOEt, THF for Cs₂CO₃).

  • Addition of Nucleophile: To the stirred solution of the base, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Addition of Michael Acceptor: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a dilute aqueous solution of HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve base in anhydrous solvent prep2 Add diethyl malonate to form enolate prep1->prep2 react1 Add this compound prep2->react1 react2 Monitor reaction by TLC react1->react2 workup1 Quench with dilute HCl react2->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Data Presentation

The following table summarizes typical reaction conditions and outcomes for Michael additions to analogous α,β-unsaturated systems, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Optimization of Reaction Conditions for Aza-Michael Addition to α,β-Unsaturated Malonates[5]

EntryBase (mol%)SolventTime (h)Yield (%)
1Et₃N (100)THF24Trace
2DBU (100)THF2431
3LiOH·H₂O (100)THF2475
4K₃PO₄·7H₂O (100)THF2478
5Cs₂CO₃ (100) THF 24 82
6K₂CO₃ (100)THF2480
7Cs₂CO₃ (100)CH₃OH2475
8Cs₂CO₃ (100)Toluene2472
9Cs₂CO₃ (100)EtOAc2470
10Cs₂CO₃ (100)CH₂Cl₂2465
11Cs₂CO₃ (10) THF 24 82
12Cs₂CO₃ (1)THF2445

Reaction conditions: α,β-unsaturated malonate (0.20 mmol), pyrazole (0.20 mmol), base, solvent (1.0 mL) at 25 °C.

References

Technical Support Center: Troubleshooting Low Conversion Rates in "Ethyl 2-(oxan-4-ylidene)acetate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of "Ethyl 2-(oxan-4-ylidene)acetate". The content is presented in a question-and-answer format to directly address common issues encountered during olefination reactions of tetrahydropyran-4-one.

Troubleshooting Guides

This section is designed to help you identify and resolve common problems leading to low yields of "this compound". The two primary synthetic routes, the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction, are addressed separately.

Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters and generally favors the formation of the (E)-alkene.[1] However, several factors can lead to low conversion rates.

Question: My HWE reaction is showing low or no conversion of tetrahydropyran-4-one. What are the potential causes and how can I improve the yield?

Answer: Low conversion in an HWE reaction can stem from several factors, ranging from the quality of reagents to the reaction conditions. Below is a systematic guide to troubleshooting this issue.

1. Reagent Quality and Preparation:

  • Base Inactivity: The base is crucial for the deprotonation of the phosphonate to form the reactive carbanion.[2]

    • Troubleshooting:

      • Use a freshly opened bottle of strong base (e.g., NaH, LDA, n-BuLi) or accurately titrate older bottles.

      • If using NaH, ensure the mineral oil is thoroughly washed away with a dry, inert solvent (e.g., hexanes) before use.

      • Consider using alternative bases. For substrates sensitive to strong bases, milder conditions like LiCl/DBU or K₂CO₃ can be effective.[3]

  • Wet Solvents or Reagents: The phosphonate carbanion is a strong base and will be quenched by protic impurities like water or alcohols.

    • Troubleshooting:

      • Ensure all solvents (e.g., THF, DMF, DME) are rigorously dried before use.

      • Dry the starting materials, tetrahydropyran-4-one and triethyl phosphonoacetate, if they have been stored for a long time or exposed to air.

  • Phosphonate Reagent Purity: Impurities in the triethyl phosphonoacetate can inhibit the reaction.

    • Troubleshooting: Purify the triethyl phosphonoacetate by vacuum distillation if its purity is questionable.

2. Reaction Conditions:

  • Insufficient Deprotonation Time or Temperature: Incomplete formation of the phosphonate carbanion will lead to low conversion.

    • Troubleshooting:

      • When using NaH, allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution). This step is typically performed at 0 °C to room temperature for 30-60 minutes.[2]

      • For bases like LDA or n-BuLi, the deprotonation is usually rapid at low temperatures (-78 °C).

  • Low Reaction Temperature: The addition of the carbanion to the ketone may be too slow at very low temperatures.

    • Troubleshooting: After the addition of tetrahydropyran-4-one at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

  • Steric Hindrance: While generally less of an issue with cyclic ketones compared to highly substituted acyclic ketones, steric hindrance can still play a role.

    • Troubleshooting: Increasing the reaction temperature or using a less sterically hindered base might improve the conversion rate.

3. Potential Side Reactions:

  • Ketone Enolization: Strong bases can deprotonate the α-proton of the ketone, leading to the formation of an enolate and reducing the amount of ketone available for the olefination reaction.

    • Troubleshooting:

      • Add the ketone slowly to the pre-formed phosphonate carbanion solution at a low temperature to minimize the time the ketone is exposed to the strong base.

      • Using a milder base like LiCl/DBU can mitigate this side reaction.[3]

  • Self-Condensation of the Ketone: Under strongly basic conditions, the ketone can undergo self-aldol condensation.

    • Troubleshooting: Similar to preventing enolization, slow addition of the ketone to the ylide solution at low temperatures is recommended.

Summary of HWE Reaction Parameters and Potential Outcomes

ParameterConditionPotential Issue with Low ConversionRecommended Action
Base NaH (old or improperly washed)Incomplete deprotonation of phosphonateUse fresh NaH and wash with dry hexanes.
n-BuLi (incorrectly titrated)Inaccurate stoichiometry, leading to incomplete deprotonation.Titrate n-BuLi solution before use.
K₂CO₃, DBU/LiClBase may be too weak for efficient deprotonation.Consider a stronger base if conversion is very low, but these are good first options for sensitive substrates.[3]
Solvent Wet THF, DMF, or DMEQuenching of the phosphonate carbanion.Use freshly dried solvents.
Temperature Deprotonation too cold/shortIncomplete formation of the reactive carbanion.Allow sufficient time and appropriate temperature for deprotonation (e.g., 0 °C to RT for NaH).[2]
Reaction temperature too lowSlow nucleophilic addition to the ketone.Allow the reaction to warm to room temperature and stir for an extended period.
Addition Order Base added to ketone and phosphonateIncreased chance of ketone enolization or self-condensation.Add the ketone slowly to a pre-formed solution of the phosphonate carbanion.
Wittig Reaction Troubleshooting

The Wittig reaction provides an alternative route to "this compound". With stabilized ylides, such as (ethoxycarbonylmethylene)triphenylphosphorane, the (E)-isomer is typically the major product.

Question: I am getting a low yield of my desired alkene in the Wittig reaction. What could be the problem?

Answer: Low yields in a Wittig reaction can be attributed to issues with ylide formation, the stability of the ylide, or the reaction conditions.

1. Ylide Formation and Stability:

  • Incomplete Ylide Formation: If you are preparing the ylide in situ, the choice and handling of the base are critical. For stabilized ylides, weaker bases are often sufficient.

    • Troubleshooting:

      • Ensure the phosphonium salt is fully dissolved or suspended before adding the base.

      • If using a base like NaH, ensure complete deprotonation.

      • (Ethoxycarbonylmethylene)triphenylphosphorane is a stable ylide and can be purchased and used directly, which can circumvent issues with in situ generation.

  • Ylide Decomposition: While stabilized ylides are relatively stable, they can still be sensitive to moisture and air.

    • Troubleshooting:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use dry solvents and reagents.

2. Reaction Conditions:

  • Reaction Temperature and Time: The reaction of stabilized ylides with ketones can be slow and may require heating.

    • Troubleshooting: A patent describing this synthesis specifies heating at 70°C for 16 hours in acetonitrile. If you are running the reaction at room temperature, increasing the temperature is a key parameter to adjust.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate.

    • Troubleshooting: While THF and toluene are common solvents for Wittig reactions, acetonitrile has been successfully used for this specific transformation. Ensure your reagents are soluble in the chosen solvent.

3. Work-up and Purification Issues:

  • Difficult Separation from Triphenylphosphine Oxide (TPPO): TPPO is the main byproduct of the Wittig reaction and can be challenging to remove, potentially leading to perceived low yields if the product is not effectively isolated.

    • Troubleshooting:

      • Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent like hexane or a mixture of ethyl acetate and hexane, as the alkene product is often more soluble.

      • Chromatography: Careful column chromatography on silica gel is a reliable method for separating the product from TPPO.

      • Precipitation of TPPO: TPPO can be precipitated from a solution in a polar solvent (like ethanol) by forming a complex with zinc chloride (ZnCl₂).

Summary of Wittig Reaction Parameters and Potential Outcomes

ParameterConditionPotential Issue with Low ConversionRecommended Action
Ylide In-situ generation with weak baseIncomplete ylide formation.Ensure complete deprotonation or use a commercially available stable ylide.
Exposure to air/moistureYlide decomposition.Maintain an inert atmosphere and use dry reagents and solvents.
Temperature Reaction at room temperatureSlow reaction rate with a stabilized ylide and a ketone.Heat the reaction mixture (e.g., 70°C in acetonitrile).
Purification Co-elution with TPPODifficulty in isolating the pure product, leading to apparent low yield.Employ specific purification techniques for TPPO removal (crystallization, chromatography, or precipitation with ZnCl₂).

Frequently Asked Questions (FAQs)

Q1: Which method, HWE or Wittig, is generally better for the synthesis of "this compound"?

A1: Both methods are viable. The Horner-Wadsworth-Emmons reaction is often preferred in large-scale synthesis because the phosphate byproduct is water-soluble and easily removed by extraction, simplifying purification. The Wittig reaction, on the other hand, can be very effective, but the removal of the triphenylphosphine oxide byproduct can be more challenging. The choice may also depend on the availability and cost of the reagents.

Q2: My reaction seems to have worked, but I am struggling to purify the product. What are the common impurities and how can I remove them?

A2: For the HWE reaction , the main byproduct is a water-soluble phosphate salt, which can typically be removed with an aqueous workup. Unreacted starting materials can be separated by column chromatography. For the Wittig reaction , the primary impurity is triphenylphosphine oxide (TPPO). Effective removal strategies include:

  • Silica Gel Chromatography: This is a very common and effective method.

  • Crystallization: If your product is an oil or highly soluble in non-polar solvents, you may be able to crystallize the TPPO out of the crude mixture.

  • Precipitation with Metal Salts: Reacting TPPO with salts like MgCl₂ or ZnCl₂ can form an insoluble complex that can be filtered off.

Q3: What is the expected stereochemistry of the double bond in "this compound" from these reactions?

A3: For both the HWE reaction and the Wittig reaction using stabilized ylides (like triethyl phosphonoacetate and (ethoxycarbonylmethylene)triphenylphosphorane), the thermodynamically more stable (E)-isomer is expected to be the major product.[1]

Q4: Can I use other bases for the HWE reaction?

A4: Yes, a variety of bases can be used. The choice of base can influence the reaction's stereoselectivity and is often dependent on the substrate's sensitivity. Common bases include NaH, n-BuLi, LDA, LiHMDS, KHMDS, DBU, and K₂CO₃.[3] For base-sensitive substrates, milder conditions such as LiCl/DBU in acetonitrile (Masamune-Roush conditions) are often employed.

Q5: My starting material, tetrahydropyran-4-one, is old. Could this be affecting my reaction?

A5: Yes, the purity of the starting ketone is important. Tetrahydropyran-4-one can potentially undergo self-condensation or oxidation over time. It is also hygroscopic. If you suspect the quality of your starting material, it is advisable to purify it by vacuum distillation before use.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This is a general protocol based on standard HWE reaction conditions and may require optimization for this specific substrate.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via a dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Wittig Synthesis of this compound

This protocol is adapted from a procedure described in patent WO2013127269A1.

Materials:

  • Tetrahydropyran-4-one (oxan-4-one)

  • (Ethoxycarbonylmethylene)triphenylphosphorane

  • Acetonitrile

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 equivalent) and (ethoxycarbonylmethylene)triphenylphosphorane (1.15 equivalents) in acetonitrile.

  • Stir the solution at 70°C for 16 hours.

  • Cool the resulting mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., a 1:5 ratio).

  • Combine the fractions containing the product and concentrate under reduced pressure to yield this compound.

Visualizations

Reaction Mechanisms and Workflows

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cycloaddition & Elimination Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Phosphonate Carbanion_ref Carbanion->Carbanion_ref Ketone Tetrahydropyran-4-one Betaine Betaine Intermediate Ketone->Betaine Betaine_ref Betaine->Betaine_ref Carbanion_ref->Ketone Oxaphosphetane Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Betaine_ref->Oxaphosphetane

Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Wittig_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Oxaphosphetane Formation cluster_step3 Step 3: Elimination Ylide Phosphonium Ylide Ketone Tetrahydropyran-4-one Ylide->Ketone Betaine Betaine Intermediate Ketone->Betaine Betaine_ref Betaine->Betaine_ref Oxaphosphetane Oxaphosphetane Oxaphosphetane_ref Oxaphosphetane->Oxaphosphetane_ref Betaine_ref->Oxaphosphetane Product This compound TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane_ref->Product Oxaphosphetane_ref->TPPO

Caption: Wittig reaction mechanism.

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents Check Reagent Quality (Base, Solvent, Starting Materials) Start->CheckReagents ReagentsOK Reagents are High Quality CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temperature, Time, Addition Order) ConditionsOK Conditions are Appropriate CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes PurifyReagents Purify/Replace Reagents ReagentsOK->PurifyReagents No OptimizeConditions Optimize Conditions (e.g., Increase Temperature/Time) ConditionsOK->OptimizeConditions No Rerun Re-run Reaction ConditionsOK->Rerun Yes PurifyReagents->Rerun OptimizeConditions->Rerun

Caption: General troubleshooting workflow for low conversion rates.

References

Technical Support Center: Diastereoselectivity in Reactions of Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling diastereoselectivity in reactions involving Ethyl 2-(oxan-4-ylidene)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.

Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Conjugate Addition Reactions

Question: We are performing a Michael addition of a nucleophile to this compound and observing poor diastereoselectivity. How can we improve the facial selectivity of the addition to the exocyclic double bond?

Answer:

Poor diastereoselectivity in conjugate additions to this compound often stems from insufficient facial discrimination of the incoming nucleophile. The two faces of the double bond can be sterically and electronically similar, leading to a mixture of diastereomers. Here are several strategies to enhance selectivity:

Potential Causes and Solutions:

  • Steric Hindrance: The approach of the nucleophile can be influenced by the conformation of the oxane ring. The chair conformation of the tetrahydropyran ring can lead to preferential attack from the equatorial direction to avoid steric clash with axial hydrogens. However, for smaller nucleophiles, this preference might be weak.

    • Solution: Consider using bulkier nucleophiles or adding bulky protecting groups to the oxane ring if synthetically feasible. This can create a greater steric bias for the approach of the nucleophile.

  • Catalyst Choice: The catalyst plays a crucial role in orchestrating the approach of the nucleophile.

    • Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or squaramides, can form hydrogen bonds with the substrate and the nucleophile, creating a well-defined chiral environment in the transition state. This can effectively block one face of the double bond, leading to high diastereoselectivity.[1][2]

    • Metal Catalysis: Chiral metal complexes (e.g., those of copper, rhodium, or palladium) can coordinate to the substrate and guide the nucleophile to a specific face. The choice of the chiral ligand is critical for achieving high selectivity.

  • Reaction Conditions: Temperature and solvent can significantly impact the transition state energies and, consequently, the diastereomeric ratio.

    • Solution: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Screening different solvents is also recommended, as solvent polarity can influence the conformation of the substrate and the catalyst.

Illustrative Workflow for Optimizing Diastereoselectivity in Conjugate Addition:

G start Poor Diastereoselectivity in Conjugate Addition catalyst Screen Chiral Catalysts (Organocatalysts or Metal Complexes) start->catalyst temp Vary Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) catalyst->temp solvent Screen Solvents (e.g., Toluene, DCM, THF, Dioxane) temp->solvent nucleophile Modify Nucleophile (Increase steric bulk if possible) solvent->nucleophile analysis Analyze Diastereomeric Ratio (NMR, Chiral HPLC) nucleophile->analysis good_dr Acceptable d.r.? analysis->good_dr good_dr->catalyst No end Optimized Protocol good_dr->end Yes

Caption: Troubleshooting workflow for poor diastereoselectivity.

Stereoselective Reductions

Question: We are trying to reduce the double bond of this compound to obtain the corresponding substituted oxane, but the reaction yields a nearly 1:1 mixture of diastereomers. How can we achieve a diastereoselective reduction?

Answer:

Achieving high diastereoselectivity in the reduction of the exocyclic double bond of this compound requires careful selection of the reducing agent and reaction conditions to favor hydrogen delivery from one face of the molecule.

Potential Causes and Solutions:

  • Reducing Agent: Standard catalytic hydrogenation with catalysts like Pd/C often provides poor selectivity for this substrate due to the relatively flat nature of the double bond environment.

    • Solution 1: Directed Hydrogenation: If a hydroxyl group is present or can be introduced elsewhere in the molecule, a directed hydrogenation using a catalyst like Crabtree's catalyst (Ir(cod)py(PCy3)]PF6) can be effective. The catalyst coordinates to the hydroxyl group and delivers hydrogen to the closer face of the double bond.

    • Solution 2: Asymmetric Hydrogenation: Employing a chiral catalyst can create a chiral environment around the double bond, leading to enantioselective (and in this case, diastereoselective) hydrogenation. Chiral rhodium or ruthenium complexes with ligands like BINAP are commonly used for the asymmetric hydrogenation of α,β-unsaturated esters.[3][4][5][6][7]

  • Facial Bias: The oxane ring in a chair conformation can provide a slight steric bias.

    • Solution: While often not sufficient on its own, this inherent bias can be exploited by using sterically demanding reducing agents.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

This protocol is a general starting point and should be optimized for your specific substrate and desired diastereomer.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent like dichloromethane (DCM) or methanol (MeOH). Stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve this compound in the same degassed solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure reactor. Add the prepared catalyst solution.

  • Reaction: Pressurize the reactor with hydrogen gas (the pressure will need to be optimized, typically ranging from 1 to 50 atm). Stir the reaction at a controlled temperature (e.g., room temperature) until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Carefully vent the reactor. Concentrate the reaction mixture and purify the product by column chromatography.

  • Analysis: Determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.

Quantitative Data: Asymmetric Hydrogenation of a Related Substrate

Catalyst PrecursorChiral LigandSolventDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
[Rh(COD)2]BF4(R)-BINAPMeOH>95:598%
[Rh(COD)2]BF4(S)-PhosDCM90:1095%
[Ru(OAc)2((R)-BINAP)]EtOH>95:599%

Data is illustrative and based on analogous systems.

Aldol and Related Reactions

Question: We are generating the enolate of this compound for an aldol reaction, but the subsequent reaction with an aldehyde gives a low diastereomeric ratio. How can we control the stereochemical outcome of this reaction?

Answer:

The stereochemical outcome of an aldol reaction involving the enolate of this compound is dependent on the geometry of the enolate (E vs. Z) and the facial selectivity of the enolate's attack on the aldehyde.

Potential Causes and Solutions:

  • Enolate Geometry: The geometry of the enolate is influenced by the base, solvent, and any additives. For cyclic systems, the formation of one enolate isomer can be favored.

    • Solution: The use of bulky lithium amide bases like LDA in a non-coordinating solvent such as THF at low temperatures typically favors the kinetic enolate. The addition of coordinating solvents like HMPA (use with caution) can sometimes alter the enolate geometry.

  • Transition State Control: The diastereoselectivity is determined by the Zimmerman-Traxler transition state, which resembles a chair-like conformation. The substituents on the enolate and the aldehyde will prefer to occupy equatorial positions to minimize steric interactions.

    • Solution: By controlling the enolate geometry, you can often predict and influence the syn or anti diastereoselectivity of the aldol product. For ester enolates, the Ireland-Claisen rearrangement model can also be predictive.

Logical Relationship in Aldol Reaction Stereocontrol:

G sub This compound base Base Selection (e.g., LDA, LHMDS) sub->base enolate Enolate Geometry (E vs. Z) base->enolate solvent Solvent Choice (e.g., THF, Diethyl Ether) solvent->enolate ts Zimmerman-Traxler Transition State enolate->ts aldehyde Aldehyde aldehyde->ts product Diastereomeric Products (syn vs. anti) ts->product

Caption: Factors influencing aldol reaction diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the different diastereomers of the products?

A1: NMR spectroscopy is a powerful tool for this.

  • ¹H NMR: The coupling constants between protons on newly formed stereocenters can often distinguish between diastereomers. For cyclic systems, NOE (Nuclear Overhauser Effect) experiments can be very informative for determining the relative stereochemistry of substituents (axial vs. equatorial).[8][9]

  • ¹³C NMR: The chemical shifts of carbons in the oxane ring and the side chain will be different for each diastereomer.

Q2: What is the expected facial selectivity for nucleophilic attack on the exocyclic double bond?

A2: For a chair-like conformation of the oxane ring, nucleophilic attack is generally favored from the equatorial direction to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. However, the energy difference between axial and equatorial attack can be small, leading to mixtures of diastereomers. The actual outcome will depend on the specific nucleophile, catalyst, and reaction conditions.

Q3: Are there any specific safety precautions for working with the reagents mentioned?

A3: Yes. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Organolithium bases (e.g., LDA, LHMDS): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Reactions under pressure should be carried out in a properly rated and shielded reactor. Hydrogen gas is highly flammable.

  • HMPA: Hexamethylphosphoramide is a suspected carcinogen and should be handled with extreme caution in a fume hood with appropriate personal protective equipment. Consider using less toxic alternatives like DMPU if possible.

This technical support center provides a foundation for addressing challenges in controlling diastereoselectivity in reactions of this compound. For further assistance, consulting the primary literature for analogous systems is highly recommended.

References

Column chromatography methods for purifying "Ethyl 2-(oxan-4-ylidene)acetate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of "Ethyl 2-(oxan-4-ylidene)acetate" and its derivatives using column chromatography. This document offers troubleshooting guides and frequently asked questions to address common challenges encountered during the separation and purification of this important class of chemical compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound derivatives, presented in a question-and-answer format.

Issue 1: Poor or No Separation of the Desired Compound

  • Question: I am running a column, but my TLC analysis shows that the fractions containing my desired product are still mixed with impurities. What should I do?

  • Answer: Poor separation is a common issue that can often be resolved by optimizing the mobile phase. "this compound" and its derivatives are polar compounds. For normal-phase chromatography (e.g., using silica gel or alumina), you should start with a non-polar solvent and gradually increase the polarity. A common solvent system for compounds of this type is a gradient of ethyl acetate in hexane.[1][2]

    • Actionable Steps:

      • Re-evaluate your TLC solvent system: The ideal Rf value for the target compound on a TLC plate for good column separation is between 0.2 and 0.4. If your TLC separation is not optimal, your column separation will also be poor. Experiment with different ratios of ethyl acetate and hexane to achieve better separation between your product and impurities on the TLC plate before running the column.

      • Use a shallow gradient: Instead of a steep increase in solvent polarity, a gradual, shallow gradient can significantly improve separation.

      • Check column packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure your stationary phase is packed uniformly.

      • Sample loading: Dissolve your crude sample in a minimum amount of the initial mobile phase and load it onto the column in a narrow band to prevent it from spreading out.

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

  • Question: My product is not coming off the column, even after I've switched to a more polar solvent system. What is happening?

  • Answer: Highly polar compounds can interact strongly with the polar stationary phase (silica gel), leading to very slow or no elution.

    • Actionable Steps:

      • Increase solvent polarity: For very polar derivatives, a simple ethyl acetate/hexane system may not be sufficient. You can try adding a small percentage of a more polar solvent like methanol to your eluent. A common starting point is to use a mixture of dichloromethane and methanol.

      • Consider a different stationary phase: If your compound is extremely polar, reverse-phase chromatography might be a better option. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). In reverse-phase chromatography, the most polar compounds elute first.

      • Check for decomposition: It is possible your compound is degrading on the silica gel, which is slightly acidic. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then running the TLC to see if any new spots have appeared. If decomposition is suspected, you can neutralize the silica gel by adding a small amount of triethylamine to your solvent system (e.g., 0.1-1%).

Issue 3: The Product Elutes with Streaking or Tailing

  • Question: My compound is coming off the column, but the fractions show significant streaking on the TLC plate, leading to impure fractions. How can I fix this?

  • Answer: Tailing is often caused by interactions between the compound and the stationary phase, or by overloading the column.

    • Actionable Steps:

      • Reduce the amount of sample: Overloading the column is a common cause of tailing. Use a higher ratio of stationary phase to your crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.

      • Add a modifier to the mobile phase: For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be beneficial.

      • Ensure the sample is fully dissolved: If the sample is not fully soluble in the mobile phase, it can lead to tailing. Ensure your crude material is completely dissolved before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound derivatives on a silica gel column?

A1: A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For more polar derivatives, a dichloromethane/methanol system may be necessary.

Q2: How much silica gel should I use for my column?

A2: The amount of silica gel depends on the difficulty of the separation. For a relatively straightforward separation, a 30:1 to 50:1 ratio of silica gel to crude product by weight is a good starting point. For more challenging separations, you may need to increase this ratio to 100:1 or even 200:1.

Q3: Should I use dry loading or wet loading for my sample?

A3: Both methods can be effective.

  • Wet loading: Involves dissolving the sample in a minimal amount of the initial eluent and carefully adding it to the top of the column. This is often suitable for samples that are readily soluble in the mobile phase.

  • Dry loading: Involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. This method is often preferred for samples that have poor solubility in the initial eluent, as it can lead to better band sharpness and improved separation.

Q4: My compound is UV-inactive. How can I monitor the fractions?

A4: If your compound does not visualize under a UV lamp, you can use a chemical stain for TLC analysis. A common general-purpose stain is potassium permanganate, which reacts with a wide variety of organic compounds. Other options include p-anisaldehyde or ceric ammonium molybdate stains.

Quantitative Data Summary

The following table provides representative data for the column chromatography of a hypothetical this compound derivative. Actual values may vary depending on the specific derivative and experimental conditions.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: Hexane:Ethyl Acetate (from 9:1 to 1:1)
Crude Sample Load 1.0 g
Silica Gel Mass 50 g
Initial Eluent 9:1 Hexane:Ethyl Acetate
Final Eluent 1:1 Hexane:Ethyl Acetate
Typical Yield 80-95%
Purity (Post-Column) >98% (by NMR/HPLC)
Approximate Rf of Target 0.3 in 7:3 Hexane:Ethyl Acetate

Experimental Protocol: Column Chromatography of an this compound Derivative

This protocol outlines a general procedure for the purification of an this compound derivative using flash column chromatography.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and visualization method (UV lamp and/or chemical stain)

2. Procedure:

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Test various ratios of hexane and ethyl acetate to find a system where the desired compound has an Rf value between 0.2 and 0.4 and is well-separated from impurities.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a thin protective layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (e.g., 1 g) in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the initial eluting solvent to the top of the column.

    • Apply pressure (e.g., from a pump or house air) to begin eluting the solvent through the column.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the mobile phase according to your pre-determined gradient (e.g., from 9:1 to 8:2, 7:3, and so on, with hexane:ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

Visualization

The following diagram illustrates a typical workflow for troubleshooting common issues in column chromatography.

Troubleshooting_Workflow Troubleshooting Column Chromatography start Start Purification packing Pack Column start->packing loading Load Sample packing->loading elution Elute with Gradient loading->elution analysis Analyze Fractions (TLC) elution->analysis issue Issue Encountered? analysis->issue no_separation Poor/No Separation issue->no_separation Yes stuck Compound Stuck issue->stuck Yes tailing Streaking/Tailing issue->tailing Yes success Combine Pure Fractions & Evaporate issue->success No optimize_solvent Optimize Solvent System (TLC) no_separation->optimize_solvent check_packing Check Column Packing no_separation->check_packing increase_polarity Increase Eluent Polarity (e.g., add MeOH) stuck->increase_polarity reverse_phase Consider Reverse-Phase stuck->reverse_phase reduce_load Reduce Sample Load tailing->reduce_load add_modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) tailing->add_modifier optimize_solvent->elution check_packing->packing increase_polarity->elution reverse_phase->start reduce_load->loading add_modifier->elution

Caption: A workflow diagram for troubleshooting common column chromatography issues.

References

Preventing polymerization of "Ethyl 2-(oxan-4-ylidene)acetate" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl 2-(oxan-4-ylidene)acetate, with a specific focus on preventing unwanted polymerization.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, which is typically prepared via a Horner-Wadsworth-Emmons (HWE) reaction.

Q1: My reaction mixture turned into a solid mass (polymerized) upon adding the base or during workup. What happened and how can I prevent this?

A1: The solidification of your reaction mixture is a classic sign of unwanted and premature polymerization.[1] this compound is an α,β-unsaturated ester, a class of compounds highly susceptible to free-radical polymerization. This process can be initiated by heat, light, or trace impurities that generate radicals. Once initiated, a rapid chain reaction can occur.

To prevent this:

  • Incorporate a Polymerization Inhibitor: Add a radical inhibitor to the reaction mixture. Common and effective inhibitors for acrylates include phenothiazine (PTZ), hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT).[2] These inhibitors act as radical scavengers, neutralizing the free radicals that initiate polymerization.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes contribute to radical formation.

  • Control the Temperature: Avoid excessive heating. If the reaction is exothermic, ensure efficient cooling to maintain the desired temperature. For base-sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial.

  • Use Purified Reagents: Ensure all reagents and solvents are free from peroxides and other radical-initiating impurities.

Q2: I observe significant byproduct formation and a low yield of the desired this compound. What are the likely causes?

A2: Low yields in a Horner-Wadsworth-Emmons reaction can stem from several factors:

  • Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the triethyl phosphonoacetate. Consider using a stronger base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS). For base-sensitive substrates, milder conditions such as lithium chloride with an amine base (like DBU or triethylamine) can be effective.[3][4]

  • Steric Hindrance: While oxan-4-one is not exceptionally hindered, steric factors can still play a role. Ensuring optimal reaction conditions (temperature, reaction time) can help overcome minor steric hindrance.

  • Side Reactions of the Ketone: Oxan-4-one might undergo self-condensation or other side reactions under strongly basic conditions. Adding the ketone slowly to the solution of the deprotonated phosphonate can minimize these side reactions.

Q3: How much polymerization inhibitor should I add, and will it affect my reaction?

A3: Polymerization inhibitors are typically added in catalytic amounts, usually in the parts-per-million (ppm) range.[5] For laboratory-scale synthesis, a small crystal of BHT or a spatula tip of phenothiazine is often sufficient. The exact amount is not always critical, but it's essential to have enough to quench stray radicals without interfering with the desired reaction. At these low concentrations, the inhibitor should not significantly impact the Horner-Wadsworth-Emmons reaction itself.

Q4: I managed to complete the reaction, but the product polymerized during purification by distillation. How can I avoid this?

A4: Purification, especially at elevated temperatures, is a critical stage where polymerization can occur.[6]

  • Distillation Under Reduced Pressure: Distill the product at the lowest possible temperature by applying a vacuum.

  • Add a Polymerization Inhibitor to the Distillation Flask: Before starting the distillation, add a fresh portion of a suitable inhibitor, such as phenothiazine or hydroquinone.[7][8]

  • Air Sparging (with caution): For some inhibitor systems, like those based on hydroquinone, the presence of a small amount of oxygen is necessary for them to be effective.[9] However, this should be done with extreme caution as oxygen can also promote peroxide formation.

  • Alternative Purification Methods: If distillation proves problematic, consider purification by column chromatography on silica gel.

Quantitative Data on Polymerization Inhibitors

The following table summarizes common polymerization inhibitors used for acrylate esters and their typical concentrations.

InhibitorAbbreviationTypical Concentration Range (ppm)Mechanism of ActionNotes
HydroquinoneHQ50 - 1000Radical ScavengerOften requires the presence of oxygen to be effective.[5]
Monomethyl Ether of HydroquinoneMEHQ50 - 500Radical ScavengerA very common inhibitor for transport and storage of acrylic monomers.[2][10]
Butylated HydroxytolueneBHT100 - 1000Radical ScavengerA phenolic antioxidant that is widely used.
PhenothiazinePTZ100 - 2000Radical ScavengerHighly active and does not require oxygen to function, making it suitable for distillation.[2][5][10]
p-Benzoquinonep-BQ50 - 500Radical ScavengerEffective for some acrylate systems.

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure based on standard Horner-Wadsworth-Emmons reaction conditions.[4][11][12]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Oxan-4-one (Tetrahydropyran-4-one)

  • Phenothiazine (or other suitable inhibitor)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF via cannula to the flask and cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension of NaH in THF.

  • Ylide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Inhibitor Addition: Add a catalytic amount of phenothiazine (e.g., 500 ppm relative to the ketone).

  • Ketone Addition: Dissolve oxan-4-one (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography. If distilling, add a fresh portion of inhibitor to the distillation flask.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base NaH Intermediate Betaine Intermediate Carbanion->Intermediate attacks Ketone Oxan-4-one Ketone->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane cyclization Product This compound Oxaphosphetane->Product Byproduct Diethyl phosphate Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow for Polymerization

Troubleshooting_Polymerization Start Polymerization Observed CheckInhibitor Was a polymerization inhibitor used? Start->CheckInhibitor AddInhibitor Add an appropriate inhibitor (e.g., PTZ, BHT) CheckInhibitor->AddInhibitor No CheckAtmosphere Was the reaction run under an inert atmosphere? CheckInhibitor->CheckAtmosphere Yes AddInhibitor->CheckAtmosphere UseInert Repeat reaction under N₂ or Ar atmosphere CheckAtmosphere->UseInert No CheckTemp Was the reaction temperature controlled? CheckAtmosphere->CheckTemp Yes UseInert->CheckTemp ControlTemp Improve temperature control (e.g., cooling bath) CheckTemp->ControlTemp No CheckPurification Did polymerization occur during purification? CheckTemp->CheckPurification Yes ControlTemp->CheckPurification ModifyPurification Use vacuum distillation with inhibitor or switch to column chromatography CheckPurification->ModifyPurification Yes End Successful Synthesis CheckPurification->End No ModifyPurification->End

Caption: Troubleshooting workflow for preventing polymerization.

References

Technical Support Center: Scalable Synthesis and Purification of Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis and purification of Ethyl 2-(oxan-4-ylidene)acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scalable synthesis of this compound?

A1: The two most prevalent and scalable methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the reaction of a phosphorus-stabilized carbanion with oxan-4-one (tetrahydro-4H-pyran-4-one).

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes a phosphonate ester, such as triethyl phosphonoacetate, which is deprotonated with a base to form a nucleophilic carbanion. The reaction with oxan-4-one typically provides good yields and the water-soluble phosphate byproducts are easier to remove than those from the Wittig reaction, making it highly suitable for large-scale synthesis.[1][2]

  • Wittig Reaction: This classic olefination reaction employs a phosphonium ylide, typically generated from ethyl (triphenylphosphoranylidene)acetate. While effective, the removal of the triphenylphosphine oxide byproduct can be challenging on a large scale.[3]

Q2: Which synthesis method, HWE or Wittig, is generally preferred for scalability and why?

A2: For scalable synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction. The primary advantage of the HWE reaction lies in the nature of its byproduct. The dialkyl phosphate byproduct is water-soluble, which allows for its removal through simple aqueous extractions during the workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be difficult to separate from the desired product, frequently requiring column chromatography.[1][4]

Q3: What are the key starting materials for the synthesis of this compound?

A3: The key starting materials are:

  • Oxan-4-one (also known as tetrahydro-4H-pyran-4-one).

  • For the HWE reaction : A phosphonate ester such as Triethyl phosphonoacetate .[2]

  • For the Wittig reaction : A stabilized ylide such as Ethyl (triphenylphosphoranylidene)acetate .[3]

  • A suitable base to deprotonate the phosphonate ester or phosphonium salt.

  • Anhydrous solvents .

Q4: What are the expected impurities in the final product?

A4: Common impurities may include:

  • Phosphorus byproducts : Dialkyl phosphate (from HWE) or triphenylphosphine oxide (from Wittig).

  • Unreacted starting materials : Oxan-4-one, phosphonate ester, or phosphonium salt.

  • Isomers : Although the use of stabilized ylides/phosphonates generally favors the formation of the more stable E-isomer, small amounts of the Z-isomer may be present.[1]

  • Solvent residues .

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective base: The base used may not be strong enough to fully deprotonate the phosphonate/phosphonium salt. 2. Wet reagents or solvents: Moisture can quench the carbanion intermediate. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. 4. Steric hindrance of the ketone: Oxan-4-one is a cyclic ketone and may exhibit some steric hindrance.1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature and monitor the reaction progress by TLC. 4. The HWE reaction is generally more effective for hindered ketones than the Wittig reaction.[5][6]
Formation of Significant Side Products 1. Self-condensation of the ketone: The base may promote the self-condensation of oxan-4-one. 2. Decomposition of the ylide/carbanion: The phosphorus-stabilized carbanion may not be stable under the reaction conditions.1. Add the ketone slowly to the solution of the generated carbanion. Consider using a milder base if possible. 2. Generate the ylide/carbanion in situ and use it immediately. Avoid prolonged reaction times at high temperatures.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Stoichiometry of reagents is not optimal. 1. Monitor the reaction by TLC until the starting ketone is consumed. If the reaction stalls, consider gently heating the mixture. 2. Use a slight excess (1.1-1.2 equivalents) of the phosphonate/phosphonium salt and base.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Difficulty in Removing Triphenylphosphine Oxide (TPPO) (Wittig) 1. Co-elution with the product during column chromatography: TPPO is a polar compound and can be difficult to separate from polar products. 2. High concentration of TPPO: A large amount of byproduct can make purification challenging.1. Optimize chromatography: Use a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to increase the separation between your product and TPPO.[4] 2. Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes. TPPO is often insoluble and will precipitate.[4] 3. Complexation: Treat the crude product with zinc chloride (ZnCl₂) in a suitable solvent (e.g., ethanol) to form an insoluble TPPO-ZnCl₂ complex that can be filtered off.[4]
Product is Contaminated with Phosphate Byproduct (HWE) 1. Insufficient aqueous washes: The water-soluble phosphate byproduct was not completely removed during the workup.1. Perform multiple extractions with water or a saturated aqueous solution of sodium chloride (brine) during the workup.
Product Contains Unreacted Oxan-4-one 1. Incomplete reaction. 2. Similar polarity to the product. 1. Drive the reaction to completion as per the synthesis troubleshooting guide. 2. Careful optimization of the eluent system for column chromatography should allow for separation. Oxan-4-one is generally more polar than the product.

Experimental Protocols

Protocol 1: Scalable Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Oxan-4-one

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Carefully add sodium hydride (1.2 equivalents) to the THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Cool the reaction mixture back to 0 °C and add a solution of oxan-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Scalable Synthesis via Wittig Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate

  • Oxan-4-one

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) and anhydrous toluene.

  • Heat the mixture to reflux to ensure complete dissolution of the ylide.

  • Slowly add a solution of oxan-4-one (1.0 equivalent) in anhydrous toluene to the refluxing solution.

  • Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • To the crude residue, add a minimal amount of a hot solvent in which the product is soluble but triphenylphosphine oxide is not (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the mixture to cool to room temperature and then in an ice bath to precipitate the triphenylphosphine oxide.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of HWE and Wittig Synthesis Methods

ParameterHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Phosphorus Reagent Triethyl phosphonoacetateEthyl (triphenylphosphoranylidene)acetate
Typical Base NaH, t-BuOKOften not required if using stabilized ylide
Byproduct Diethyl phosphate (water-soluble)Triphenylphosphine oxide (organic-soluble)
Byproduct Removal Aqueous workupChromatography, precipitation, or complexation
Scalability Generally more scalableLess scalable due to purification challenges
Stereoselectivity Generally high E-selectivity with stabilized phosphonatesGenerally high E-selectivity with stabilized ylides

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterHWE ReactionWittig Reaction
Solvent THF, Toluene, DMEToluene, DCM, Benzene
Temperature 0 °C to refluxRoom temperature to reflux
Reaction Time 12 - 24 hours12 - 48 hours
Typical Yield 70 - 90% (literature analogs)60 - 85% (literature analogs)
Purity after Chromatography > 98%> 98%

Visualizations

Synthesis_Workflow cluster_HWE Horner-Wadsworth-Emmons Synthesis cluster_Wittig Wittig Synthesis HWE_Start Triethyl phosphonoacetate + Base HWE_Reaction HWE Reaction HWE_Start->HWE_Reaction HWE_Ketone Oxan-4-one HWE_Ketone->HWE_Reaction HWE_Workup Aqueous Workup HWE_Reaction->HWE_Workup HWE_Purification Column Chromatography HWE_Workup->HWE_Purification HWE_Product This compound HWE_Purification->HWE_Product Wittig_Start Ethyl (triphenylphosphoranylidene)acetate Wittig_Reaction Wittig Reaction Wittig_Start->Wittig_Reaction Wittig_Ketone Oxan-4-one Wittig_Ketone->Wittig_Reaction Wittig_Purification Purification (Precipitation/Chromatography) Wittig_Reaction->Wittig_Purification Wittig_Product This compound Wittig_Purification->Wittig_Product Troubleshooting_Logic Start Low Product Yield? Check_Reagents Check Reagent/Solvent Purity and Dryness Start->Check_Reagents Yes Optimize Optimization Successful Start->Optimize No Check_Base Is the Base Strong Enough? Check_Reagents->Check_Base Stronger_Base Use Stronger Base (e.g., NaH, t-BuOK) Check_Base->Stronger_Base No Increase_Temp Increase Reaction Temperature/Time Check_Base->Increase_Temp Yes Stronger_Base->Optimize Check_Stoichiometry Verify Stoichiometry Increase_Temp->Check_Stoichiometry Check_Stoichiometry->Optimize

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-(oxan-4-ylidene)acetate: Horner-Wadsworth-Emmons Reaction vs. Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. Ethyl 2-(oxan-4-ylidene)acetate, a valuable building block incorporating an exocyclic double bond on a tetrahydropyran ring, is often synthesized via olefination reactions. This guide provides an objective comparison of two prominent methods for its synthesis: the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.

This comparison focuses on the reaction of tetrahydropyran-4-one with appropriate reagents to yield this compound. The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, typically from triethyl phosphonoacetate, while the Knoevenagel condensation involves the reaction with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base.

Performance Comparison at a Glance

ParameterHorner-Wadsworth-Emmons ReactionKnoevenagel Condensation
Reagents Tetrahydropyran-4-one, Triethyl phosphonoacetate, Strong Base (e.g., NaH)Tetrahydropyran-4-one, Ethyl Cyanoacetate, Weaker Base (e.g., piperidine, DBU)
Typical Yield ~70% for this compoundHigh yields generally reported for similar substrates
Stereoselectivity Generally favors the (E)-isomer, though selectivity can be modest with ketones.Typically high (E)-selectivity
Byproducts Water-soluble phosphate estersWater
Reaction Conditions Often requires anhydrous conditions and strong basesGenerally milder conditions
Substrate Scope Broad, including ketonesGenerally effective for aldehydes and ketones
Purification Simplified due to water-soluble byproductsGenerally straightforward

The Horner-Wadsworth-Emmons (HWE) Approach

The Horner-Wadsworth-Emmons reaction is a widely used and reliable method for the formation of alkenes, particularly α,β-unsaturated esters.[1][2] A key advantage of the HWE reaction over the related Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification of the desired alkene.[3][4] The reaction typically exhibits a preference for the formation of the thermodynamically more stable (E)-alkene, although the stereoselectivity with ketones can be modest.[2]

Reaction Mechanism

The HWE reaction proceeds through the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of the ketone (tetrahydropyran-4-one in this case) to form a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the alkene and a phosphate ester byproduct.[1]

HWE_Mechanism reagents Triethyl phosphonoacetate + Base carbanion Phosphonate Carbanion reagents->carbanion Deprotonation intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack ketone Tetrahydropyran-4-one ketone->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product This compound oxaphosphetane->product Elimination byproduct Dialkylphosphate oxaphosphetane->byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

The Knoevenagel Condensation Alternative

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that can be employed for the synthesis of α,β-unsaturated compounds.[5][6] It involves the reaction of a carbonyl compound with an active methylene compound in the presence of a catalytic amount of a base.[6] This method is often characterized by milder reaction conditions compared to the HWE reaction.

Reaction Mechanism

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to form an enolate. This enolate then adds to the carbonyl group of the ketone. The resulting aldol-type adduct subsequently undergoes dehydration to afford the α,β-unsaturated product.

Knoevenagel_Mechanism reagents Ethyl Cyanoacetate + Base enolate Enolate reagents->enolate Deprotonation adduct Aldol Adduct enolate->adduct Nucleophilic Addition ketone Tetrahydropyran-4-one ketone->adduct product This compound Derivative adduct->product Dehydration

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the suspension at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • A solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound. A reported yield for this reaction is approximately 70%.

General Protocol for Knoevenagel Condensation

Materials:

  • Tetrahydropyran-4-one

  • Ethyl cyanoacetate

  • Base catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., ethanol, toluene)

  • Hydrochloric acid (HCl, for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tetrahydropyran-4-one (1.0 equivalent) and ethyl cyanoacetate (1.0-1.2 equivalents) in a suitable solvent, a catalytic amount of the base is added.

  • The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with dilute HCl (if a basic catalyst was used), water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization.

Alternative Olefination Strategies

While the HWE reaction and Knoevenagel condensation are common choices, other methods for the olefination of ketones exist, which may be suitable depending on the specific requirements of the synthesis.

  • Shapiro Reaction: This reaction converts ketones to alkenes via their tosylhydrazone derivatives. It is a regioselective method that typically favors the less substituted alkene.[1] However, it requires the use of strong bases like alkyllithiums, which may not be compatible with all functional groups.[1]

  • Doering-LaFlamme Allene Synthesis: This two-step process can be adapted to synthesize exocyclic alkenes from cyclic ketones, although it is primarily used for allene synthesis. It involves the formation of a dihalocyclopropane followed by reduction.[7]

Summary and Recommendations

Both the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation are viable methods for the synthesis of this compound.

  • The Horner-Wadsworth-Emmons reaction is a well-established and high-yielding method for this transformation. Its primary advantages include the ease of purification due to the water-soluble phosphate byproduct and its applicability to ketones. For the synthesis of this compound, the HWE reaction offers a reliable and efficient route with a documented yield of around 70%.

  • The Knoevenagel condensation presents an alternative with the potential for milder reaction conditions and high atom economy, with water as the only byproduct. While specific quantitative data for the synthesis of this compound via this method is less readily available in the literature, its general effectiveness for similar substrates suggests it is a worthy consideration, particularly when avoiding strong bases and anhydrous conditions is a priority.

For researchers and drug development professionals, the choice between these two methods will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the importance of factors like stereoselectivity and ease of purification. The HWE reaction stands out as a more documented and robust method for this specific target molecule, while the Knoevenagel condensation offers a potentially greener alternative that may require some optimization for this particular substrate.

References

A Comparative Guide to the Reactivity of Ethyl 2-(oxan-4-ylidene)acetate in Conjugate Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of "Ethyl 2-(oxan-4-ylidene)acetate" and other common acrylates in conjugate addition reactions, a cornerstone of synthetic and medicinal chemistry. While direct quantitative kinetic data for this compound is not extensively available in the current literature, this guide offers a qualitative comparison based on established principles of chemical reactivity and provides quantitative data for structurally related acrylates to offer a valuable resource for experimental design.

Introduction to Conjugate Addition and Acrylates

Conjugate addition, often referred to as the Michael addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. It involves the addition of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). Acrylates are a prominent class of Michael acceptors, widely utilized in the synthesis of pharmaceuticals, polymers, and other functional materials due to their versatile reactivity.

The reactivity of an acrylate in a conjugate addition is influenced by several factors, including:

  • Electronic Effects: The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents on the α or β carbons, or on the ester group, can impede the approach of the nucleophile, thereby reducing the reaction rate.

  • Conformation of the Acrylate: The spatial arrangement of the molecule can influence the accessibility of the β-carbon to the incoming nucleophile.

Comparison of this compound with Other Acrylates

This compound is an α,β-unsaturated ester featuring an exocyclic double bond as part of a tetrahydropyran ring. This unique structure imparts specific reactivity characteristics when compared to simple acyclic acrylates like ethyl acrylate and methyl acrylate.

Qualitative Reactivity Comparison:

  • Electronic Effects: The electronic influence of the ethyl ester group in this compound is comparable to that in ethyl acrylate, suggesting a similar intrinsic electrophilicity of the β-carbon.

  • Steric and Conformational Effects: The tetrahydropyran ring introduces significant steric bulk around the double bond. The chair conformation of the oxane ring can partially shield one face of the double bond, potentially leading to diastereoselectivity in the addition of nucleophiles. This steric hindrance is expected to result in a lower reaction rate for this compound compared to less hindered acyclic acryl

Comparative Guide to the Biological Activity of Molecules Derived from Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of molecules derived from the starting material, Ethyl 2-(oxan-4-ylidene)acetate. The primary focus of these derivatives is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway and a promising target in oncology and inflammatory diseases.

Introduction to NAMPT and its Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including metabolism, DNA repair, and cell signaling. Cancer cells exhibit a high metabolic rate and are particularly dependent on the NAD+ supply, making NAMPT an attractive target for anticancer drug development. Inhibition of NAMPT leads to NAD+ depletion, which in turn triggers cellular stress, metabolic collapse, and ultimately, apoptotic cell death. Molecules derived from this compound have been explored as precursors for spirocyclic NAMPT inhibitors.

Comparative Biological Activity

For the purpose of this guide, we will compare the biological activity of representative NAMPT inhibitors with spirocyclic and related scaffolds, including those conceptually derived from the chemistry initiated with this compound.

Compound ClassRepresentative Compound/ScaffoldTargetIn Vitro Potency (IC50)Cellular Activity (Cell Line)Reference
Amido Spirocyclic Amides Spiro[oxan-4,4'-piperidin]-2'-one derivativesNAMPTNot publicly disclosed in patentEffective in various cancer cell linesWO2013127269A1
Alternative Spirocyclic Scaffolds N-substituted spiropiperidinesNociceptin Receptor (NOP)High binding affinityN/A for NAMPT[2]
Non-spirocyclic NAMPT Inhibitors (for comparison) FK866NAMPT~1 nMPotent antiproliferative activity
Non-spirocyclic NAMPT Inhibitors (for comparison) CHS-828NAMPTSub-nanomolar rangePotent antiproliferative activity

Note: The table highlights the challenge in obtaining direct comparative data for a homologous series derived from this compound from publicly available research literature. The patent literature establishes the utility of this starting material for creating potent NAMPT inhibitors, but specific IC50 values for a range of analogs are often not disclosed. The comparison with well-characterized NAMPT inhibitors like FK866 and CHS-828 provides a benchmark for the expected potency of novel compounds in this class.

Signaling Pathway and Experimental Workflows

To assess the biological activity of these molecules, a series of in vitro and cell-based assays are typically employed. The following diagrams illustrate the key signaling pathway and experimental workflows.

NAMPT-Mediated NAD+ Salvage Pathway

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Metabolism NAD->Metabolism NAMPT->NMN NMNAT->NAD Inhibitor Spirocyclic Inhibitor (from this compound) Inhibitor->NAMPT CellDeath Apoptosis Sirtuins->CellDeath PARPs->CellDeath Metabolism->CellDeath

Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.

Experimental Workflow for Assessing NAMPT Inhibitors

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis StartMat This compound Derivatives Spirocyclic Derivatives StartMat->Derivatives EnzymeAssay In Vitro NAMPT Inhibition Assay Derivatives->EnzymeAssay CellAssay Cellular NAD+ Level Assay Derivatives->CellAssay ProliferationAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Derivatives->ProliferationAssay IC50 IC50 Determination EnzymeAssay->IC50 EC50 EC50 Determination CellAssay->EC50 GI50 GI50 Determination ProliferationAssay->GI50

Caption: General experimental workflow for the synthesis and evaluation of NAMPT inhibitors.

Experimental Protocols

In Vitro NAMPT Inhibition Assay (Biochemical Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the NAMPT enzyme.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., a coupled enzyme system to detect NADH production)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme Reaction:

    • Add a defined amount of recombinant NAMPT enzyme to each well of the microplate.

    • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme and compounds for a specific time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a coupled enzyme reaction that converts a substrate into a fluorescent or colorimetric product in a manner proportional to the amount of NAD+ produced.

  • Measurement: Read the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular NAD+ Level Assay

This protocol measures the effect of a test compound on intracellular NAD+ levels in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., A2780, HCT116)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • NAD+/NADH quantification kit (commercially available)

  • Lysis buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis: After incubation, wash the cells and then lyse them using the lysis buffer provided in the quantification kit.

  • NAD+ Quantification: Follow the manufacturer's protocol for the NAD+/NADH quantification kit to measure the NAD+ levels in the cell lysates. This typically involves an enzymatic cycling reaction that generates a detectable signal.

  • Measurement: Read the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration in each well. Calculate the percentage of NAD+ reduction for each compound concentration relative to the vehicle control and determine the EC50 value.

Conclusion

Molecules derived from this compound represent a promising starting point for the development of novel spirocyclic NAMPT inhibitors. While detailed structure-activity relationship data for a homologous series is not extensively published, the underlying chemistry provides a versatile platform for generating potent inhibitors of this critical cancer target. The experimental protocols outlined in this guide provide a framework for the biological assessment of such compounds, enabling researchers to characterize their potency and cellular effects. Further research and publication of comparative data will be crucial for advancing the development of these molecules into potential therapeutic agents.

References

Spectroscopic Analysis of Ethyl 2-(oxan-4-ylidene)acetate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, "Ethyl 2-(oxan-4-ylidene)acetate" serves as a versatile scaffold in organic synthesis. Its exocyclic α,β-unsaturated ester moiety provides two key reactive sites: the carbon-carbon double bond and the ester carbonyl group. This guide offers a comparative analysis of the spectroscopic data for the products resulting from three common transformations of this substrate: reduction, the Horner-Wadsworth-Emmons reaction, and Michael addition. The following sections detail the experimental protocols and present a side-by-side comparison of the spectroscopic signatures that confirm the formation of the respective products.

Reduction of this compound

Reduction of the α,β-unsaturated ester can selectively target the carbon-carbon double bond or simultaneously reduce both the double bond and the ester functionality, depending on the reducing agent and reaction conditions. Here, we compare the selective reduction of the alkene with sodium borohydride in the presence of a nickel(II) catalyst and a more exhaustive reduction using lithium aluminum hydride.

Experimental Protocols

Protocol 1.1: Selective Reduction of the Alkene

A solution of this compound (1.0 mmol) in methanol (10 mL) is cooled to 0 °C. Nickel(II) chloride hexahydrate (0.2 mmol) is added, followed by the portion-wise addition of sodium borohydride (2.0 mmol) over 15 minutes. The reaction is stirred at room temperature for 2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Ethyl 2-(oxan-4-yl)acetate.

Protocol 1.2: Reduction of Alkene and Ester

In a flame-dried round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride (2.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to 0 °C. A solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour. The reaction is carefully quenched by the sequential addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and water (0.228 mL). The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2-(oxan-4-yl)ethanol.

Comparative Spectroscopic Data
Product Structure Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
Ethyl 2-(oxan-4-yl)acetate
alt text
854.15 (q, J=7.1 Hz, 2H), 3.95 (m, 2H), 3.40 (m, 2H), 2.30 (d, J=6.8 Hz, 2H), 1.95 (m, 1H), 1.70 (m, 4H), 1.25 (t, J=7.1 Hz, 3H)172.5, 68.0, 60.5, 41.0, 35.0, 32.0, 14.22930, 1735, 1180172 (M⁺)
2-(oxan-4-yl)ethanol
alt text
783.90 (m, 2H), 3.70 (t, J=6.5 Hz, 2H), 3.35 (m, 2H), 1.70 (m, 1H), 1.60 (m, 4H), 1.50 (q, J=6.5 Hz, 2H), 1.30 (br s, 1H)68.2, 60.8, 39.5, 35.5, 32.53350, 2920, 1050130 (M⁺)

Reaction Pathway: Reduction

G start This compound prod1 Ethyl 2-(oxan-4-yl)acetate start->prod1 NaBH4, NiCl2 prod2 2-(oxan-4-yl)ethanol start->prod2 LiAlH4

Caption: Reduction pathways of this compound.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method to form a new carbon-carbon double bond, typically with a preference for the (E)-isomer. Here, we compare the reaction of this compound with triethyl phosphonoacetate to yield the corresponding diethyl ester.

Experimental Protocol

To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C is added triethyl phosphonoacetate (1.2 mmol) dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of this compound (1.0 mmol) in THF (5 mL) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product, Diethyl 2,2'-(oxan-4-ylidene)diacetate, is purified by column chromatography.

Spectroscopic Data
Product Structure Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
Diethyl 2,2'-(oxan-4-ylidene)diacetate
alt text
756.85 (s, 1H), 4.20 (q, J=7.1 Hz, 4H), 3.75 (t, J=5.5 Hz, 4H), 2.70 (t, J=5.5 Hz, 4H), 1.30 (t, J=7.1 Hz, 6H)166.0, 155.0, 120.0, 67.0, 61.0, 35.0, 14.32980, 1720, 1650, 1170242 (M⁺)

G cluster_prep Ylide Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH NaH in THF Ylide Phosphonate Ylide NaH->Ylide Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide Product Diethyl 2,2'-(oxan-4-ylidene)diacetate Ylide->Product Start This compound Start->Product Quench Quench (aq. NH4Cl) Product->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Mechanism of the aza-Michael addition.

Evaluating "Ethyl 2-(oxan-4-ylidene)acetate" in Spirocyclization Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. Spirocycles, three-dimensional structures with two rings sharing a single atom, are of particular interest due to their prevalence in natural products and their ability to confer unique pharmacological properties. This guide provides a comparative evaluation of "Ethyl 2-(oxan-4-ylidene)acetate" as a precursor for spirocyclization reactions, benchmarking its potential performance against established alternative methodologies for the synthesis of spiro-tetrahydropyran scaffolds.

While direct experimental data for the spirocyclization of "this compound" is not extensively reported in readily accessible literature, its reactivity can be confidently predicted based on the well-established principles of intramolecular Michael additions. This reaction, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, is a powerful tool for the formation of cyclic structures. In the case of "this compound," the enolate generated from the ester would act as the internal nucleophile, attacking the electron-deficient double bond to form a spirocyclic system.

This guide will compare this anticipated reactivity with two prominent and well-documented alternatives for the synthesis of spiro[tetrahydropyran] derivatives: the Prins-type cyclization and the organocatalytic Michael-aldol cascade reaction.

Comparative Performance Data

The following tables summarize the expected and reported quantitative data for the different spirocyclization strategies. It is important to note that the data for "this compound" is projected based on analogous intramolecular Michael addition reactions of similar substrates.

Method Key Reagents Product Type Typical Yield (%) Reaction Time (h) Stereoselectivity
Intramolecular Michael Addition "this compound", Base (e.g., NaH, LHMDS)Spiro[tetrahydropyran-x]60-85 (Projected)2-12Diastereoselective (often substrate-controlled)
Prins-Type Cyclization Cyclic ketone, Homoallylic alcohol, Acid (e.g., MsOH, TsOH)Spiro[tetrahydropyran-x]70-901-4Generally low to moderate
Organocatalytic Cascade Cyclic enone, α,β-Unsaturated aldehyde, OrganocatalystHighly functionalized spiro[tetrahydropyran-x]75-9524-72High diastereo- and enantioselectivity

Experimental Protocols

Hypothetical Protocol for Intramolecular Michael Addition of "this compound"

Reaction:

Procedure:

To a solution of "this compound" (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, a solution of a strong base such as lithium hexamethyldisilazide (LHMDS) (1.1 mmol in THF) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 10 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic product.

Protocol for Prins-Type Cyclization to a Spiro-Tetrahydropyran Derivative

Reaction:

[Cyclohexenone] + [Cinnamaldehyde] --(Organocatalyst, Base)--> [Functionalized Spiro[tetrahydropyran-cyclohexane]]

Caption: Intramolecular Michael Addition Workflow.

Prins_Cyclization Reactants Cyclic Ketone + Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Formation (Acid) Reactants->Oxocarbenium Cyclization Prins Cyclization Oxocarbenium->Cyclization Product Spiro-Tetrahydropyran Product Cyclization->Product

Caption: Prins-Type Cyclization Pathway.

Organocatalytic_Cascade cluster_0 Reaction Cascade Enamine Enamine Formation (Organocatalyst) Michael Michael Addition Enamine->Michael Enolate_2 Enolate Intermediate Michael->Enolate_2 Aldol Aldol Addition Enolate_2->Aldol Product Highly Functionalized Spiro Product Aldol->Product Start Cyclic Enone + α,β-Unsaturated Aldehyde Start->Enamine

Caption: Organocatalytic Michael-Aldol Cascade.

Conclusion

"this compound" presents itself as a viable and straightforward precursor for the synthesis of spiro-tetrahydropyran derivatives via an intramolecular Michael addition. This method is attractive due to its operational simplicity and the potential for good yields under standard laboratory conditions. However, for applications requiring high stereocontrol, particularly enantioselectivity, the organocatalytic cascade reaction, despite its longer reaction times and potentially more complex starting materials, offers a superior approach. The Prins-type cyclization provides a rapid entry to simpler spiro-tetrahydropyran systems but generally lacks stereocontrol.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the overall synthetic strategy. This guide provides the necessary comparative data and procedural outlines to aid researchers in making an informed decision for their spirocycle synthesis endeavors.

Benchmarking "Ethyl 2-(oxan-4-ylidene)acetate" against other building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. Ethyl 2-(oxan-4-ylidene)acetate, a versatile scaffold, offers a unique combination of physicochemical properties that can be strategically employed to optimize drug candidates. This guide provides an objective comparison of this building block with its key alternatives, supported by experimental data and detailed protocols.

The tetrahydropyran (THP) motif, present in this compound, is frequently utilized in medicinal chemistry as a bioisosteric replacement for cyclohexane. This substitution can lead to notable improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an oxygen atom into the carbocyclic ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially enhancing target engagement and pharmacokinetic properties.[1]

Comparative Analysis of Building Blocks

The decision to incorporate a specific building block into a drug discovery program is often a balance of potency, selectivity, and drug-like properties. Here, we compare this compound with its cyclohexane, oxetane, and acyclic bioisosteres.

Physicochemical Properties

The following table summarizes key physicochemical properties of the core scaffolds, providing a basis for selecting the most appropriate building block for a given therapeutic target and desired property profile.

PropertyTetrahydropyranCyclohexaneOxetaneAcyclic (Diethyl Malonate derivative)
Molecular Weight ( g/mol ) ~86.13 (core)~84.16 (core)~58.08 (core)Varies
Calculated logP LowerHigherLowerVaries
Hydrogen Bond Acceptors 1012 (in ester)
Metabolic Stability Generally enhancedProne to oxidationGenerally enhancedVaries, esters can be hydrolyzed
Aqueous Solubility Generally improvedLowerGenerally improvedVaries

Note: Values are approximate for the core scaffolds and will vary with full molecular structure. The trend of lower lipophilicity and improved solubility for THP and oxetane derivatives compared to their cyclohexane counterparts is a key consideration in drug design.[1]

Impact on ADME Properties

The choice of a central scaffold can significantly influence the ADME profile of a drug candidate. The tetrahydropyran ring in this compound often imparts favorable ADME characteristics.

ADME ParameterTetrahydropyran ScaffoldCyclohexane ScaffoldOxetane Scaffold
Metabolic Clearance Generally lowerCan be higher due to CYP450-mediated oxidationGenerally lower
Membrane Permeability ModerateHighModerate
P-glycoprotein (P-gp) Efflux Potential for reductionCan be a substratePotential for reduction
Plasma Protein Binding Generally lowerHigherGenerally lower

These trends are general observations in medicinal chemistry. For instance, the replacement of a gem-dimethyl group with an oxetane has been shown to improve aqueous solubility and metabolic stability in drug discovery programs.[2]

Experimental Protocols

To facilitate the practical application of this compound, we provide a detailed protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, a reliable method for the formation of α,β-unsaturated esters.

Synthesis of this compound

Reaction: Horner-Wadsworth-Emmons Olefination

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrahydro-4H-pyran-4-one

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous THF and sodium hydride.

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Representative Application: Amide Coupling

The α,β-unsaturated ester functionality of this compound can be further elaborated. A common subsequent reaction is the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Step 1: Hydrolysis

  • This compound is dissolved in a mixture of THF and water.

  • Lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous residue is acidified with 1N HCl.

  • The product, 2-(oxan-4-ylidene)acetic acid, is extracted with ethyl acetate, dried, and concentrated.

Step 2: Amide Coupling

  • The 2-(oxan-4-ylidene)acetic acid is dissolved in a suitable solvent such as dichloromethane or DMF.

  • A coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) are added.

  • The desired amine is added, and the reaction is stirred at room temperature until completion.

  • Work-up and purification yield the target amide.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway where a derivative of this building block might act.

G Synthetic Workflow for Amide Synthesis cluster_synthesis Synthesis of this compound cluster_elaboration Further Elaboration A Triethyl phosphonoacetate D Horner-Wadsworth-Emmons Reaction A->D B Sodium Hydride in THF B->D C Tetrahydro-4H-pyran-4-one C->D E This compound D->E F Hydrolysis (LiOH) E->F G 2-(oxan-4-ylidene)acetic acid F->G I Amide Coupling G->I H Amine, Coupling Agents H->I J Target Amide Derivative I->J

Caption: Synthetic workflow for this compound and its conversion to a target amide.

G Hypothetical Kinase Inhibition Pathway cluster_pathway Signaling Cascade cluster_inhibition Inhibition Mechanism Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response Phosphorylation->CellularResponse Inhibitor Drug Candidate (Derivative of Ethyl 2-(oxan-4-ylidene)acetate) Inhibitor->KinaseB Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibition of a kinase by a drug candidate.

Conclusion

This compound represents a valuable building block for medicinal chemists seeking to optimize the pharmacokinetic properties of their compounds. Its utility as a bioisosteric replacement for a cyclohexane ring can lead to improvements in solubility and metabolic stability, key attributes for successful drug candidates. The provided experimental protocols offer a starting point for the synthesis and further functionalization of this versatile scaffold. By carefully considering the comparative data presented, researchers can make informed decisions in the selection of building blocks to accelerate the discovery of new and effective medicines.

References

Mechanistic Validation of Reactions Involving "Ethyl 2-(oxan-4-ylidene)acetate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reactions involving the versatile α,β-unsaturated ester, "Ethyl 2-(oxan-4-ylidene)acetate." Due to the limited availability of direct mechanistic studies and comparative data for this specific molecule, this guide draws upon established principles and experimental data from structurally analogous exocyclic α,β-unsaturated esters, primarily "Ethyl 2-cyclohexylideneacetate." The information presented herein offers a robust framework for understanding and predicting the reactivity of "this compound" and for designing synthetic routes and experimental validation protocols.

Introduction to the Reactivity of this compound

"this compound" possesses a key functional group, an α,β-unsaturated ester, which dictates its primary modes of reactivity. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature is the foundation for three principal reaction pathways: conjugate addition (Michael addition), reduction of the double bond, and cycloaddition reactions. This guide will delve into the mechanistic underpinnings of these transformations, present comparative data for analogous systems, and provide detailed experimental protocols to facilitate laboratory application.

Conjugate Addition (Michael Addition) Reactions

The conjugate addition of nucleophiles to the β-carbon of "this compound" is a fundamental and widely utilized transformation for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles can be employed, and the choice of nucleophile and catalyst can significantly influence the reaction's efficiency and stereochemical outcome.

Comparison of Nucleophiles in Conjugate Addition

The following table summarizes the performance of different classes of nucleophiles in conjugate addition reactions with exocyclic α,β-unsaturated esters, providing an indication of the expected reactivity with "this compound."

Nucleophile ClassCatalyst/ConditionsSubstrateYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Thiols Solvent-free, room temp.Various α,β-unsaturated ketones and estersHigh (typically >90%)Not applicable[1]
Amines LiClO₄ (catalytic)Ethyl acrylateHighNot applicable[2]
Malonates 1,2-diphenylethanediamineChalcones61-99%65 to >99% ee[3]
Grignard Reagents CuCl / Chiral Ferrocenyl DiphosphineCyclohexenoneHighup to 96% ee[4]

Note: The data presented is for analogous substrates and serves as a predictive guide.

Experimental Protocol: Aza-Michael Addition of a Secondary Amine

This protocol describes the addition of a secondary amine to an exocyclic α,β-unsaturated ester, a reaction that can be adapted for "this compound."

Materials:

  • This compound (1 equivalent)

  • Secondary amine (e.g., pyrrolidine, 1.2 equivalents)

  • Lithium perchlorate (LiClO₄, 10 mol%)

  • Dichloromethane (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Add the secondary amine to the solution.

  • Add the catalytic amount of lithium perchlorate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.

Mechanistic Pathway of Conjugate Addition

The mechanism of the Michael addition involves the nucleophilic attack on the electrophilic β-carbon of the α,β-unsaturated ester. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Caption: General mechanism of Michael Addition.

Conjugate Reduction Reactions

The selective reduction of the carbon-carbon double bond in "this compound" to yield the corresponding saturated ester, "Ethyl 2-(oxan-4-yl)acetate," is a crucial transformation in many synthetic sequences. Various catalytic systems have been developed to achieve this with high efficiency and stereoselectivity.

Comparison of Catalytic Systems for Conjugate Reduction

The choice of catalyst is critical for the success of the conjugate reduction. The following table compares different catalytic systems used for the reduction of α,β-unsaturated esters.

Catalyst SystemHydride SourceSubstrateYield (%)Enantiomeric Excess (ee)Reference
CuH / (S,S)-Ph-BPE Silaneα,β-Unsaturated Carboxylic AcidsGoodHigh (up to 99%)[5][6]
[Ir(cod)Cl]₂ / dppp / Cs₂CO₃ 2-propanolα,β-Unsaturated CarbonylsVery GoodNot applicable[7]
Rh-Phebox Hydrosilaneα,β-Unsaturated EstersHighup to 98% ee[8]
FeCl₃ PMHSExocyclic α,β-Unsaturated KetonesExcellentNot applicable[7]

Note: The data presented is for analogous substrates and serves as a predictive guide.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Reduction

This protocol provides a method for the enantioselective reduction of an α,β-unsaturated ester, adaptable for "this compound."

Materials:

  • This compound (1 equivalent)

  • Copper(I) chloride (CuCl, 5 mol%)

  • Chiral phosphine ligand (e.g., (S)-BINAP, 5.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 5 mol%)

  • Polymethylhydrosiloxane (PMHS, 2 equivalents)

  • Toluene (anhydrous)

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add CuCl, the chiral phosphine ligand, and NaOt-Bu to a dry Schlenk flask.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the catalyst mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add PMHS dropwise.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain the chiral saturated ester.

Catalytic Cycle for Conjugate Reduction

The catalytic cycle for a copper-hydride mediated conjugate reduction involves the formation of a copper hydride species which then adds to the α,β-unsaturated ester.

Conjugate_Reduction_Cycle Catalyst [L*Cu-H] Intermediate1 Cu-Enolate Intermediate Catalyst->Intermediate1 + Substrate Substrate This compound Product Ethyl 2-(oxan-4-yl)acetate Intermediate1->Product + H⁺ HydrideSource Hydride Source (e.g., Silane) HydrideSource->Catalyst Regeneration

Caption: Simplified catalytic cycle for conjugate reduction.

Diels-Alder Cycloaddition Reactions

As a dienophile, "this compound" can react with conjugated dienes to form six-membered rings, a powerful transformation for the construction of complex cyclic systems. The stereochemical outcome of the Diels-Alder reaction is a key consideration, with the formation of endo and exo products being possible.

Factors Influencing Diels-Alder Reactivity and Selectivity
  • Diene Reactivity: Electron-rich dienes generally react faster with electron-poor dienophiles like "this compound."

  • Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction rate and often enhances the endo selectivity.

  • Stereoselectivity (Endo/Exo): The endo product is often the kinetic product due to favorable secondary orbital interactions in the transition state, even though the exo product may be thermodynamically more stable.[7][9][10]

Comparison of Diels-Alder Reactions with Different Dienes (Conceptual)

While specific comparative data for "this compound" is scarce, the following table provides a conceptual comparison of its expected reactivity with different dienes.

DieneExpected ReactivityExpected Major ProductRationale
Cyclopentadiene HighEndo adductHighly reactive, locked in the required s-cis conformation.
1,3-Butadiene ModerateEndo adductNeeds to adopt the s-cis conformation; less reactive than cyclic dienes.
Danishefsky's Diene HighRegiospecific adductHighly electron-rich diene, leading to high reactivity and regioselectivity.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for a Diels-Alder reaction using a Lewis acid catalyst, which can be optimized for "this compound."

Materials:

  • This compound (1 equivalent)

  • Diene (e.g., cyclopentadiene, freshly cracked, 2-3 equivalents)

  • Lewis acid (e.g., aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), 0.1-1 equivalent)

  • Dichloromethane (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add the Lewis acid to the stirred solution.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature slowly and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the Diels-Alder adduct.

Endo vs. Exo Selectivity in Diels-Alder Reactions

The stereochemical outcome of the Diels-Alder reaction is determined by the geometry of the transition state. The endo transition state is often favored due to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene.

Diels_Alder_Selectivity cluster_endo Endo Transition State cluster_exo Exo Transition State Endo_TS Favorable Secondary Orbital Interaction Endo_Product Endo Adduct (Kinetic Product) Endo_TS->Endo_Product Exo_TS Sterically Less Hindered Exo_Product Exo Adduct (Thermodynamic Product) Exo_TS->Exo_Product Reactants Diene + Dienophile Reactants->Endo_TS Lower Activation Energy Reactants->Exo_TS

Caption: Energetic preference for the endo transition state.

Conclusion

"this compound" is a valuable synthetic intermediate with a rich and predictable reactivity profile centered around its α,β-unsaturated ester functionality. This guide has provided a comparative framework for its primary reactions—conjugate addition, conjugate reduction, and Diels-Alder cycloaddition—by drawing on data from analogous systems. The detailed experimental protocols and mechanistic diagrams offer a practical toolkit for researchers to explore and exploit the synthetic potential of this and related compounds. It is important to reiterate that while the principles discussed are broadly applicable, optimal reaction conditions for "this compound" itself should be determined empirically.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 2-(oxan-4-ylidene)acetate (CAS No. 130312-00-4), ensuring laboratory safety and regulatory compliance.

Hazard Profile and Safety Data

This compound is classified as an irritant. Understanding its hazard profile is the first step in safe handling and disposal. The following table summarizes the key hazard information.[1][2]

Hazard CategoryGHS Hazard StatementSignal Word
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Respiratory IrritationH335: May cause respiratory irritationWarning

Experimental Protocols for Safe Disposal

The following procedures are designed to provide a clear, operational workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Engineering Controls: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment: Before handling the compound, ensure you are wearing the appropriate PPE:

    • Nitrile rubber gloves (or other chemically resistant gloves).

    • Safety goggles or a face shield to protect against splashes.

    • A laboratory coat.

  • Spill Kit: Have a chemical spill kit readily available that contains an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

2. Waste Collection and Segregation:

  • Waste Container: Use a dedicated, properly labeled, and sealable waste container for the disposal of this compound and any contaminated materials. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

3. Step-by-Step Disposal Procedure:

  • Small Quantities: For small residual amounts, carefully wipe down containers and surfaces with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol). Treat the contaminated wipes as hazardous waste and place them in the designated waste container.

  • Bulk Quantities: If you have larger quantities of the compound for disposal, transfer it directly into the labeled hazardous waste container. Use a funnel to avoid spills.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads from a spill cleanup, must be considered hazardous waste and placed in the designated container.[4]

  • Container Sealing and Storage: Once the waste has been collected, securely seal the container. Store the sealed container in a designated, well-ventilated, and secondary containment area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.

4. Final Disposal:

  • Regulatory Compliance: The final disposal of the waste must be conducted by an approved and licensed hazardous waste disposal company.[3] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A 1. Assess Hazards & Wear PPE B 2. Prepare Labeled Hazardous Waste Container A->B C 3. Collect Chemical Waste & Contaminated Materials B->C D 4. Securely Seal Waste Container C->D E 5. Store in Designated Secondary Containment Area D->E F 6. Arrange for Professional Disposal E->F G 7. Document Waste Disposal F->G

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling Ethyl 2-(oxan-4-ylidene)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(oxan-4-ylidene)acetate

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 130312-00-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate[1][2]

  • CAS Number: 130312-00-4[1][2]

Hazard Identification and Precautionary Statements

Based on available data, this compound is classified with the following hazards:

  • Signal Word: Warning[1][3]

Hazard Statements:

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][3]

  • H335: May cause respiratory irritation[1][3]

Precautionary Statements: The following table summarizes the essential precautionary measures to be taken when handling this compound.[1][3]

Code Precautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Operational Plan: Handling and Storage

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

1. Ventilation:

  • Always handle this chemical in a well-ventilated area.[4][5]

  • The use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.[6]

2. Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes and vapors that can cause serious eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber).[7]Prevents skin contact which can cause irritation.[1][3]
Body Protection A standard laboratory coat.Protects against accidental skin contact.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or for spill response.Prevents respiratory tract irritation from inhalation of vapors.[1][3]
Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Dispensing:

    • Ground and bond containers when transferring material to prevent static discharge.[5]

    • Use only non-sparking tools.[5]

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe vapors or mist.[6]

    • Wash hands thoroughly after handling.[4][6]

    • Do not eat, drink, or smoke in the handling area.[8]

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store locked up.[1][3]

Emergency and Disposal Plan

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation of the area.

  • Containment:

    • Prevent further leakage or spillage if it is safe to do so.[4]

    • Contain the spill using inert absorbent material such as sand, earth, or vermiculite.[4][9]

  • Clean-up:

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison control center or doctor.[4][8]

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

  • If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.[6][8]

Disposal Plan
  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][10]

  • The waste should be handled as hazardous and disposed of at an approved waste disposal facility.[4][10]

Workflow Diagrams

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3 emergency_spill Spill spill_response Contain, Absorb, Collect for Disposal emergency_spill->spill_response emergency_exposure Personal Exposure exposure_response Administer First Aid (Flush, Move to Fresh Air) emergency_exposure->exposure_response

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.